Bibs 39
Description
Structure
2D Structure
Properties
IUPAC Name |
2-[4-[[2-butyl-6-(cyclohexylcarbamoylamino)benzimidazol-1-yl]methyl]phenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36N4O3/c1-2-3-13-30-35-28-19-18-25(34-32(39)33-24-9-5-4-6-10-24)20-29(28)36(30)21-22-14-16-23(17-15-22)26-11-7-8-12-27(26)31(37)38/h7-8,11-12,14-20,24H,2-6,9-10,13,21H2,1H3,(H,37,38)(H2,33,34,39) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQFKFSAJNUOPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)O)C=C(C=C2)NC(=O)NC5CCCCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60157943 | |
| Record name | Bibs 39 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60157943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
524.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133085-33-3 | |
| Record name | Bibs 39 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133085333 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bibs 39 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60157943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BIBS-39 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NV95PEF62M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
BIBS 39: A Technical Guide to its Mechanism of Action as an Angiotensin II Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
BIBS 39 is a potent and selective nonpeptide antagonist of the angiotensin II receptor type 1 (AT1). This document provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with angiotensin II receptors, the subsequent effects on intracellular signaling pathways, and its pharmacological impact in both in vitro and in vivo models. This guide is intended to serve as a technical resource, consolidating key data and experimental methodologies to support further research and development efforts in the field of cardiovascular pharmacology.
Introduction
The renin-angiotensin system (RAS) is a critical regulator of blood pressure, fluid, and electrolyte balance. The primary effector of this system, angiotensin II (AII), exerts its physiological effects by binding to specific G protein-coupled receptors, principally the AT1 and AT2 subtypes. Over-activation of the RAS, and specifically the AII-AT1 receptor axis, is a key contributor to the pathophysiology of hypertension and other cardiovascular diseases. Consequently, the development of AT1 receptor antagonists has been a major focus of cardiovascular drug discovery. This compound is a nonpeptide small molecule that has been characterized as a competitive antagonist of the AT1 receptor.[1][2][3][4][5]
Molecular Mechanism of Action
This compound functions as a competitive antagonist at the angiotensin II receptor type 1 (AT1). By binding to the AT1 receptor, this compound prevents the binding of the endogenous ligand, angiotensin II. This blockade inhibits the conformational changes in the receptor that are necessary for the activation of downstream signaling cascades.
Angiotensin II Receptor Binding Affinity
Radioligand binding assays have been employed to determine the binding affinity and selectivity of this compound for the angiotensin II receptor subtypes. These studies demonstrate that this compound has a higher affinity for the AT1 receptor compared to the AT2 receptor, indicating its selectivity.
| Compound | Receptor Subtype | Ki (nM) | Selectivity (AT2 Ki / AT1 Ki) |
| This compound | AT1 | 29 ± 7 | 17-fold |
| AT2 | 480 ± 110 | ||
| BIBS 222 | AT1 | 20 ± 7 | 37-fold |
| AT2 | 730 ± 170 |
Table 1: Binding affinities (Ki) of this compound and a related compound, BIBS 222, for angiotensin II receptor subtypes. Data from radioligand displacement assays.
Downstream Signaling Pathways
The binding of angiotensin II to the AT1 receptor typically activates the Gq/11 family of G proteins. This initiates a signaling cascade involving phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events lead to various cellular responses, including smooth muscle contraction, cellular proliferation, and inflammation. By blocking the initial binding of angiotensin II, this compound effectively inhibits this entire downstream signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound | Angiotensin Receptor Antagonist | MCE [medchemexpress.cn]
- 4. adooq.com [adooq.com]
- 5. Characterization of this compound and BIBS 222: two new nonpeptide angiotensin II receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
The Angiotensin II Receptor Antagonist BIBS 39: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the angiotensin II receptor antagonist activity of BIBS 39. It is designed to furnish researchers, scientists, and drug development professionals with in-depth information on its pharmacological profile, mechanism of action, and the experimental methodologies used for its characterization.
Core Pharmacological Data
This compound is a nonpeptide angiotensin II (AII) receptor antagonist that exhibits a notable affinity for both AT1 and AT2 receptor subtypes, with a preference for the AT1 receptor.[1][2][3] Its activity has been characterized through a series of in vitro and in vivo studies, which are summarized below.
Quantitative Analysis of this compound Activity
The following table summarizes the key quantitative data reported for this compound, providing a clear comparison of its binding affinities and functional potency.
| Parameter | Value | Receptor/System | Species | Reference |
| Ki (AT1 Receptor) | 29 ± 7 nM | Angiotensin II Type 1 Receptor | Not Specified | [1][2] |
| Ki (AT2 Receptor) | 480 ± 110 nM | Angiotensin II Type 2 Receptor | Not Specified | |
| AT1 Selectivity | ~17-fold | AT1 vs. AT2 | Not Specified | |
| pA2 Value | 8.14 ± 0.08 | Isolated Rabbit Aorta | Rabbit | |
| ED30 (Antihypertensive Effect) | ~2 mg/kg (i.v.) | Conscious Renal Hypertensive Rats | Rat |
Mechanism of Action: Angiotensin II Receptor Blockade
This compound exerts its pharmacological effects by competitively inhibiting the binding of angiotensin II to its receptors, primarily the AT1 receptor. The AT1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by angiotensin II, initiates a signaling cascade leading to vasoconstriction, aldosterone release, and other physiological effects that contribute to an increase in blood pressure. By blocking this interaction, this compound effectively mitigates the downstream effects of angiotensin II.
Key Experimental Protocols
The characterization of this compound involves several key in vitro and in vivo experimental procedures. The following sections provide detailed methodologies for these assays.
Radioligand Binding Assay for AT1 and AT2 Receptors
This assay is employed to determine the binding affinity (Ki) of this compound for angiotensin II receptor subtypes.
Objective: To quantify the competitive displacement of a radiolabeled angiotensin II analog by this compound from AT1 and AT2 receptors.
Materials:
-
Radioligand: [¹²⁵I] AII or other suitable radiolabeled angiotensin II analog.
-
Membrane Preparation: Tissues or cells expressing AT1 and AT2 receptors (e.g., rat liver or adrenal cortex for AT1, rat brain for AT2).
-
Competitors: Unlabeled Angiotensin II (for non-specific binding), this compound, and selective antagonists for AT1 (e.g., Losartan) and AT2 (e.g., PD 123319).
-
Assay Buffer: Tris-HCl buffer containing MgCl₂, bovine serum albumin (BSA), and protease inhibitors.
-
Instrumentation: Scintillation counter or gamma counter.
Procedure:
-
Membrane Preparation: Homogenize the selected tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in the assay buffer.
-
Assay Setup: In a series of tubes, combine the membrane preparation with a fixed concentration of the radioligand.
-
Competition: Add increasing concentrations of this compound to the tubes. Include control tubes for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of unlabeled Angiotensin II).
-
Incubation: Incubate the tubes at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation or gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of this compound. Calculate the IC50 value (concentration of this compound that inhibits 50% of specific binding) and subsequently the Ki value using the Cheng-Prusoff equation.
Isolated Rabbit Aorta Contractility Assay
This ex vivo functional assay assesses the antagonist effect of this compound on angiotensin II-induced vasoconstriction.
Objective: To determine the pA2 value of this compound, which quantifies its competitive antagonism.
Materials:
-
Tissue: Thoracic aorta from a rabbit.
-
Solutions: Krebs-Henseleit solution, Angiotensin II, this compound, and other vasoactive agents (e.g., noradrenaline, KCl).
-
Apparatus: Organ bath system with isometric force transducers.
Procedure:
-
Tissue Preparation: Euthanize a rabbit and carefully dissect the thoracic aorta. Cut the aorta into rings of approximately 3-5 mm in length.
-
Mounting: Suspend the aortic rings in organ baths filled with Krebs-Henseleit solution, maintained at 37°C and continuously aerated with 95% O₂ and 5% CO₂.
-
Equilibration: Allow the tissues to equilibrate under a resting tension for a period of time (e.g., 60-90 minutes).
-
Concentration-Response Curves: Generate a cumulative concentration-response curve for Angiotensin II by adding increasing concentrations to the organ bath and recording the contractile force.
-
Antagonist Incubation: Wash the tissues and then incubate with a specific concentration of this compound for a set period.
-
Shift in Response: In the presence of this compound, repeat the cumulative concentration-response curve for Angiotensin II.
-
Data Analysis: The concentration-response curves for Angiotensin II in the absence and presence of this compound are plotted. A parallel rightward shift in the curve in the presence of this compound is indicative of competitive antagonism. The pA2 value is calculated from these shifts.
In Vivo Blood Pressure Measurement in Pithed and Conscious Hypertensive Rats
These in vivo models are used to evaluate the antihypertensive efficacy of this compound.
Objective: To measure the effect of this compound on blood pressure in response to exogenous angiotensin II (pithed rat) or in a model of established hypertension (conscious renal hypertensive rat).
1. Pithed Rat Model:
-
Animal Preparation: A rat is anesthetized, and a rod is inserted through the brainstem and spinal cord to destroy the central nervous system, thereby eliminating reflex blood pressure control. The animal is artificially ventilated.
-
Cannulation: The carotid artery is cannulated for blood pressure measurement, and the jugular vein is cannulated for drug administration.
-
Procedure:
-
Administer a dose of Angiotensin II intravenously and record the pressor (blood pressure increasing) response.
-
Administer a dose of this compound intravenously.
-
After a set time, re-administer the same dose of Angiotensin II and record the pressor response.
-
-
Data Analysis: The inhibition of the Angiotensin II-induced pressor response by this compound is quantified.
2. Conscious Renal Hypertensive Rat Model:
-
Induction of Hypertension: Hypertension is surgically induced, for example, by placing a clip on one renal artery and removing the contralateral kidney (One-Kidney, One-Clip model). This leads to renin-dependent hypertension.
-
Blood Pressure Monitoring: Blood pressure is monitored in conscious, unrestrained rats using telemetry or tail-cuff plethysmography.
-
Procedure:
-
Establish baseline blood pressure readings in the hypertensive rats.
-
Administer this compound intravenously or orally.
-
Continuously monitor blood pressure for several hours to determine the magnitude and duration of the antihypertensive effect.
-
-
Data Analysis: The dose-dependent reduction in mean arterial pressure is calculated to determine the ED30 value.
Conclusion
This compound is a potent and selective angiotensin II receptor antagonist with a clear mechanism of action and demonstrated efficacy in both in vitro and in vivo models. The experimental protocols outlined in this guide provide a foundation for the continued investigation and characterization of this and similar compounds in the field of cardiovascular drug discovery. The provided quantitative data and pathway visualizations offer a concise yet comprehensive understanding of the pharmacological profile of this compound for researchers and drug development professionals.
References
Angiotensin II Receptor Subtype Affinity: A Technical Guide for Researchers
An In-depth Examination of the Comparative Binding Affinities of Angiotensin II Receptor Blockers for AT1 and AT2 Receptors
This technical guide provides a comprehensive overview of the binding affinities of selected Angiotensin II Receptor Blockers (ARBs) for the Angiotensin II Type 1 (AT1) and Type 2 (AT2) receptors. It is intended for researchers, scientists, and drug development professionals engaged in cardiovascular research and drug discovery. This document delves into the quantitative binding data, the experimental methodologies used to obtain this data, and the fundamental signaling pathways associated with each receptor subtype.
Comparative Affinity of Angiotensin II Receptor Blockers
The therapeutic efficacy of ARBs in managing hypertension and other cardiovascular diseases is primarily attributed to their selective and high-affinity binding to the AT1 receptor, thereby blocking the deleterious effects of angiotensin II. The degree of selectivity for the AT1 receptor over the AT2 receptor is a key characteristic of this class of drugs. While specific quantitative values for the affinity to the AT2 receptor are not consistently reported in publicly available literature, the selectivity ratios are well-documented and substantial.
Below is a summary of the available quantitative binding data for two prominent ARBs, Telmisartan and Losartan, along with its active metabolite, EXP 3174.
| Compound | Receptor | Affinity Metric | Value (nM) | Selectivity (AT1:AT2) |
| Telmisartan | AT1 | Ki | 3.7[1] | >3,000-fold[2] |
| AT2 | Ki | Not consistently reported | ||
| Losartan | AT1 | IC50 | 20[3] | >1,000-fold[3] |
| AT2 | IC50 | Not consistently reported | ||
| EXP 3174 (active metabolite of Losartan) | AT1 | Ki | 0.57 - 0.97[4] | >1,000-fold |
| AT2 | Ki | Not consistently reported |
Note on BIBP 3226: Initial investigations into the compound "BIBP 3226" revealed that it is not an angiotensin receptor antagonist. Instead, it is a potent and selective antagonist of the Neuropeptide Y (NPY) Y1 receptor. Therefore, it is not included in this comparative analysis of AT1/AT2 receptor affinity.
Experimental Protocols: Radioligand Binding Assay
The determination of receptor binding affinity is predominantly carried out using radioligand binding assays. This technique allows for the quantification of the interaction between a radiolabeled ligand and its receptor. Below is a detailed methodology for a typical competitive radioligand binding assay used to determine the affinity of ARBs for angiotensin receptors.
Objective:
To determine the inhibitory constant (Ki) of a test compound (e.g., Telmisartan, Losartan) for the AT1 or AT2 receptor.
Materials:
-
Radioligand: Typically [125I]-Sar1,Ile8-Angiotensin II, a high-affinity radiolabeled analog of angiotensin II.
-
Membrane Preparation: Cell membranes isolated from tissues or cultured cells expressing a high density of the target receptor (e.g., rat liver membranes for AT1 receptors, or transfected cell lines for either AT1 or AT2).
-
Test Compounds: Unlabeled ARBs (Telmisartan, Losartan, etc.) at a range of concentrations.
-
Receptor Subtype-Selective Ligands: For differentiating between AT1 and AT2 binding (e.g., an AT2-selective antagonist like PD 123319 to isolate AT1 binding).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Glass Fiber Filters: Pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation Counter and Scintillation Fluid.
Workflow for Radioligand Binding Assay:
Caption: Workflow of a competitive radioligand binding assay.
Procedure:
-
Membrane Preparation:
-
Homogenize tissues or cells in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the pellet by resuspension and centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Assay Setup:
-
The assay is typically performed in 96-well plates.
-
To each well, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.
-
Total Binding: Wells containing membranes and radioligand only.
-
Non-specific Binding: Wells containing membranes, radioligand, and a saturating concentration of an unlabeled competitor (e.g., unlabeled Angiotensin II or a high concentration of the test compound).
-
To determine AT1-specific binding: Include a saturating concentration of an AT2-selective antagonist (e.g., PD 123319) in all wells.
-
-
Incubation:
-
Incubate the plates at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Detection and Data Analysis:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Specific Binding = Total Binding - Non-specific Binding.
-
Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve.
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways of AT1 and AT2 Receptors
The opposing physiological effects of the AT1 and AT2 receptors are a direct consequence of their distinct downstream signaling cascades.
AT1 Receptor Signaling Pathway
Activation of the AT1 receptor, a G-protein coupled receptor (GPCR), primarily through the Gq/11 protein, initiates a cascade of intracellular events leading to vasoconstriction, inflammation, and cellular growth.
Caption: Simplified signaling pathway of the AT1 receptor.
AT2 Receptor Signaling Pathway
The AT2 receptor signaling pathway is less definitively characterized than that of the AT1 receptor but is generally associated with counter-regulatory effects, including vasodilation and anti-proliferative actions. Its signaling often involves protein phosphatases and the nitric oxide (NO)-cyclic GMP (cGMP) pathway.
Caption: Key signaling pathways associated with the AT2 receptor.
References
- 1. Angiotensin II receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Telmipres | 40 mg | Tablet | টেলমিপ্রেস ৪০ মি.গ্রা. ট্যাবলেট | Incepta Pharmaceuticals Ltd. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Angiotensin II receptor blocker - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to the Benzimidazole Core of BIBS 39
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the benzimidazole-containing compound BIBS 39, a nonpeptide angiotensin II (AII) receptor antagonist. This document delves into its chemical structure, mechanism of action, and the experimental methodologies used for its characterization, presenting a valuable resource for professionals in the field of drug discovery and development.
Core Structure and Chemical Identity
This compound is chemically identified as 4'-((2-butyl-6-(((cyclohexylamino)carbonyl)amino)-1H-benzimidazol-1-yl)methyl)-[1,1'-biphenyl]-2-carboxylic acid. The core of its structure is a substituted benzimidazole ring system, which is crucial for its biological activity.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| Chemical Name | 4'-((2-butyl-6-(((cyclohexylamino)carbonyl)amino)-1H-benzimidazol-1-yl)methyl)-[1,1'-biphenyl]-2-carboxylic acid |
| Synonyms | This compound |
| CAS Number | 133085-33-3 |
| Molecular Formula | C32H36N4O3 |
| Molecular Weight | 524.67 g/mol |
Mechanism of Action and Receptor Affinity
This compound functions as an antagonist of the angiotensin II receptor, exhibiting affinity for both the AT1 and AT2 subtypes.[1] Its primary therapeutic effect is believed to be mediated through the blockade of the AT1 receptor, which is a key component of the renin-angiotensin system (RAS) involved in blood pressure regulation.
Quantitative Binding Affinity Data
The binding affinity of this compound for the angiotensin II receptor subtypes has been determined through radioligand binding assays.[1] The equilibrium dissociation constants (Ki) quantify the affinity of the compound for each receptor subtype.
Table 2: Binding Affinity of this compound for Angiotensin II Receptor Subtypes
| Receptor Subtype | Ki (nM) |
| AT1 | 29 ± 7 |
| AT2 | 480 ± 110 |
Data sourced from Zhang et al. (1992).[1]
Experimental Protocols
This section details the methodologies employed in the synthesis and characterization of this compound.
Synthesis of this compound
The synthesis of 4'-((2-butyl-6-(((cyclohexylamino)carbonyl)amino)-1H-benzimidazol-1-yl)methyl)-[1,1'-biphenyl]-2-carboxylic acid is a multi-step process that typically involves the following key transformations:
-
Formation of the Benzimidazole Core: Condensation of a substituted o-phenylenediamine with an appropriate carboxylic acid or its derivative to form the 2-butylbenzimidazole scaffold.
-
Introduction of the Amino Group and Urea Formation: Functionalization of the benzimidazole ring at the 6-position to introduce an amino group, followed by reaction with cyclohexyl isocyanate to form the cyclohexylurea moiety.
-
N-Alkylation with the Biphenyl Moiety: Alkylation of the benzimidazole nitrogen with a suitable 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid derivative.
-
Final Deprotection/Hydrolysis: Removal of any protecting groups, particularly on the carboxylic acid of the biphenyl moiety, to yield the final compound, this compound.
A detailed, step-by-step synthetic protocol is often proprietary and may be found in patent literature.
Angiotensin II Receptor Binding Assay
The binding affinity of this compound for AT1 and AT2 receptors is determined using a competitive radioligand binding assay.
Principle: This assay measures the ability of a test compound (this compound) to displace a radiolabeled ligand (e.g., [125I]Angiotensin II) from its receptor. The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined and used to calculate the Ki value.
Materials:
-
Cell membranes expressing either AT1 or AT2 receptors
-
Radioligand: [125I]Angiotensin II
-
Unlabeled Angiotensin II (for determining non-specific binding)
-
This compound at various concentrations
-
Incubation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Incubation: A mixture containing the cell membranes, radioligand, and varying concentrations of this compound (or buffer for total binding, or excess unlabeled AII for non-specific binding) is incubated at a specific temperature (e.g., 25°C) for a set period (e.g., 60 minutes) to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the bound from the free radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Quantification: The radioactivity retained on the filters is measured using a gamma or scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value is determined by plotting the percentage of specific binding against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Assessment of Antagonist Activity in Isolated Rabbit Aorta
The functional antagonist activity of this compound is assessed by its ability to inhibit the contractile response of isolated rabbit aorta to angiotensin II.[1]
Principle: Angiotensin II induces vasoconstriction in isolated aortic rings. An antagonist will shift the concentration-response curve for angiotensin II to the right.
Materials:
-
Male New Zealand White rabbits
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)
-
Angiotensin II
-
This compound
-
Organ bath system with force transducers
Procedure:
-
Tissue Preparation: The thoracic aorta is excised from the rabbit and cut into rings of 3-4 mm in width. The rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and gassed with 95% O2 and 5% CO2.
-
Equilibration: The aortic rings are allowed to equilibrate for at least 60 minutes under a resting tension of 2 g.
-
Concentration-Response Curve: A cumulative concentration-response curve to angiotensin II is generated by adding increasing concentrations of AII to the organ bath and recording the contractile force.
-
Antagonist Incubation: After washing out the AII, the aortic rings are incubated with a specific concentration of this compound for a set period (e.g., 30-60 minutes).
-
Shift in Concentration-Response Curve: In the presence of this compound, a second cumulative concentration-response curve to angiotensin II is generated.
-
Data Analysis: The antagonistic effect of this compound is quantified by the rightward shift of the AII concentration-response curve. The pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC50, can be calculated to quantify the potency of the antagonist.
Signaling Pathways
This compound exerts its effects by blocking the signaling pathways initiated by the binding of angiotensin II to its receptors. The AT1 and AT2 receptors are G-protein coupled receptors (GPCRs) that trigger distinct downstream signaling cascades.
Angiotensin II Type 1 (AT1) Receptor Signaling Pathway
The AT1 receptor is the primary mediator of the pressor and hypertrophic effects of angiotensin II. Its activation leads to a cascade of intracellular events.
References
In Vitro Characterization of BIBS 39: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIBS 39 is a potent and selective nonpeptide antagonist of the angiotensin II (AII) receptor, developed by Boehringer Ingelheim. It exhibits affinity for both the AT1 and AT2 receptor subtypes, with a notable preference for the AT1 receptor. This document provides a comprehensive overview of the in vitro characterization of this compound, summarizing key quantitative data, detailing representative experimental methodologies, and illustrating the relevant signaling pathways. Although development of this compound was discontinued, the data from its characterization remain valuable for the study of angiotensin II receptor pharmacology.
Quantitative Data Summary
The in vitro activity of this compound has been quantified through radioligand binding assays and functional antagonism studies. The key parameters are summarized in the table below for easy comparison.
| Parameter | Value | Receptor Subtype | Assay Type | Reference |
| Ki | 29 ± 7 nM | AT1 | Radioligand Binding ([125I]AII displacement) | [1] |
| Ki | 480 ± 110 nM | AT2 | Radioligand Binding ([125I]AII displacement) | [1] |
| Selectivity | ~17-fold | AT1 vs AT2 | - | [1] |
| pA2 | 8.14 ± 0.08 | AT1 | Functional Antagonism (isolated rabbit aorta) | [1] |
Key Experiments: Detailed Methodologies
The following sections provide detailed, representative protocols for the key in vitro experiments used to characterize this compound. These protocols are based on established methodologies for the in vitro characterization of nonpeptide angiotensin II receptor antagonists from the period of this compound's development.
Radioligand Binding Assay for AT1 and AT2 Receptors
This assay is designed to determine the binding affinity (Ki) of a test compound for the angiotensin II AT1 and AT2 receptors by measuring the displacement of a radiolabeled ligand.
Materials:
-
Radioligand: [125I]Angiotensin II ([125I]AII)
-
Membrane Preparations: Tissues rich in AT1 receptors (e.g., rat liver, adrenal cortex) and AT2 receptors (e.g., rat adrenal medulla).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.2% bovine serum albumin (BSA), pH 7.4.
-
Non-specific Binding Control: A high concentration of unlabeled Angiotensin II (e.g., 1 µM).
-
AT1-selective antagonist (for AT2 assays): A specific AT1 antagonist (e.g., losartan) to block binding to AT1 sites.
-
AT2-selective antagonist (for AT1 assays): A specific AT2 antagonist (e.g., PD123319) to block binding to AT2 sites.
-
Test Compound: this compound at various concentrations.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Filtration apparatus.
-
Gamma counter.
Protocol:
-
Membrane Preparation: Homogenize the selected tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet by resuspension and centrifugation multiple times. Resuspend the final pellet in assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, [125I]AII (at a concentration near its Kd), and varying concentrations of this compound. For total binding, no competing ligand is added. For non-specific binding, a saturating concentration of unlabeled AII is added. To determine affinity for a specific receptor subtype, include a saturating concentration of an antagonist for the other subtype.
-
Incubation: Incubate the plates at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in vials and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the concentration of this compound. Determine the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
An In-depth Technical Guide to the Early Preclinical Studies of Olcegepant (BIBN4096BS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the foundational preclinical research on olcegepant (formerly known as BIBN4096BS), the first non-peptide calcitonin gene-related peptide (CGRP) receptor antagonist developed for the acute treatment of migraine. As evidence mounted for the pivotal role of CGRP in the pathophysiology of migraine, olcegepant emerged as a pioneering therapeutic agent designed to block the vasodilatory and nociceptive actions of this neuropeptide. This document collates key quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental procedures from early studies, offering a technical resource for researchers in pharmacology and drug development.
Core Quantitative Data
The preclinical evaluation of olcegepant established its high potency and selectivity for the human CGRP receptor. The following tables summarize the key quantitative findings from these early, seminal studies.
| Parameter | Species/System | Value | Reference(s) |
| Binding Affinity (Ki) | Human CGRP Receptor (SK-N-MC cells) | 14.4 ± 6.3 pM | [1] |
| Human CGRP Receptor | 0.01 nM | [2] | |
| Functional Inhibition (IC50) | Human CGRP Receptor (cAMP production) | 0.03 nM | [3][4] |
| Human CGRP Receptor (cAMP production) | 0.1 nM | [2] | |
| Functional Antagonism (pA2) | Human CGRP Receptor (cAMP production in SK-N-MC cells) | 11.2 |
Table 1: In Vitro Potency of Olcegepant at the Human CGRP Receptor
| Study Type | Animal Model | Dosage | Effect | Reference(s) |
| Inhibition of Neurogenic Vasodilation | Marmoset | 1 - 30 µg/kg (i.v.) | Dose-dependent inhibition of trigeminal ganglion stimulation-induced increase in facial blood flow. | |
| Marmoset | ~3 µg/kg (i.v.) | Achieved 50% inhibition of the response to trigeminal ganglion stimulation. | ||
| Inhibition of Neuronal Activation | Rat | 900 µg/kg (i.v.) | Inhibited capsaicin-induced Fos expression in the spinal trigeminal nucleus by 57%. | |
| Blockade of CGRP-induced Vasodepressor Response | Pithed Rat | 1000 and 3000 µg/kg (i.v.) | Dose-dependently blocked vasodepressor responses to sensory nerve stimulation and intravenous α-CGRP. |
Table 2: In Vivo Efficacy of Olcegepant in Preclinical Models
Key Experimental Protocols
The following sections detail the methodologies employed in the foundational preclinical assessment of olcegepant.
CGRP Receptor Binding Assay
This assay was designed to determine the binding affinity of olcegepant for the human CGRP receptor.
-
Cell Line: Human neuroblastoma SK-N-MC cells, which endogenously express the CGRP receptor.
-
Radioligand: [125I]-human α-CGRP ([125I]-hCGRP).
-
Assay Buffer: 10 mM HEPES, 5 mM MgCl₂, 0.2% Bovine Serum Albumin (BSA), pH 7.4.
-
Procedure:
-
SK-N-MC cell membranes (25 µg) were incubated with 10 pM [125I]-hCGRP and varying concentrations of olcegepant.
-
The incubation was carried out at room temperature for 3 hours.
-
The reaction was terminated by filtration through GFB glass fiber filter plates.
-
Filters were washed three times with ice-cold assay buffer.
-
Radioactivity retained on the filters was quantified using a scintillation counter.
-
Non-specific binding was determined in the presence of a high concentration of unlabeled CGRP or olcegepant.
-
The inhibitory constant (Ki) was calculated using the Cheng-Prusoff equation.
-
Functional Antagonism Assay (cAMP Production)
This assay measured the ability of olcegepant to functionally antagonize CGRP receptor activation.
-
Cell Line: SK-N-MC cells.
-
Stimulus: Human α-CGRP.
-
Readout: Intracellular cyclic adenosine monophosphate (cAMP) levels.
-
Procedure:
-
SK-N-MC cells were incubated with varying concentrations of olcegepant.
-
Cells were then stimulated with a fixed concentration of human α-CGRP to induce cAMP production.
-
The reaction was stopped, and intracellular cAMP levels were measured using a suitable immunoassay or a reporter gene assay.
-
The concentration of olcegepant that produced 50% inhibition of the maximal CGRP-induced cAMP response (IC50) was determined.
-
In Vivo Model of Neurogenic Vasodilation
This experiment assessed the in vivo efficacy of olcegepant in a model relevant to migraine pathophysiology.
-
Animal Model: Marmoset monkey.
-
Procedure:
-
Animals were anesthetized.
-
The trigeminal ganglion was electrically stimulated to induce the release of CGRP and subsequent vasodilation.
-
Facial blood flow was measured using laser Doppler flowmetry.
-
Olcegepant was administered intravenously at various doses (1-30 µg/kg) prior to trigeminal stimulation.
-
The dose-dependent inhibition of the stimulation-induced increase in facial blood flow was quantified.
-
In Vivo Model of Trigeminal Nociception
This model was used to evaluate the effect of olcegepant on neuronal activation in the trigeminal pain pathway.
-
Animal Model: Adult Wistar rats.
-
Procedure:
-
Animals were anesthetized.
-
Capsaicin (0.9 mg/kg, i.v. infusion, or 1 mM in 100 µl, unilateral facial injection) was administered to induce activity in the trigeminal nociceptive system.
-
Animals were pre-treated with either saline or olcegepant (900 µg/kg, i.v.).
-
After a set period, the animals were euthanized, and brainstem tissue was collected.
-
Immunohistochemistry was performed to detect the expression of Fos, a marker of neuronal activation, in the spinal trigeminal nucleus.
-
The reduction in Fos-positive neurons in the olcegepant-treated group compared to the saline group was quantified.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams were generated using the Graphviz (DOT language) to visually represent the key biological and experimental processes.
References
The Emergence of RBM39 as a Therapeutic Target: A Technical Guide to its Molecular Degradation
For Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation has unveiled a novel and potent anti-cancer strategy centered on the RNA-binding motif protein 39 (RBM39). This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the targeted degradation of RBM39, a critical factor in pre-mRNA splicing and transcriptional regulation. The discovery that aryl sulfonamide compounds act as "molecular glues" to induce the degradation of RBM39 has opened new avenues for therapeutic intervention in various cancers. This document will detail the core molecular players, the mechanism of action, quantitative data on key interactions, and the experimental protocols used to investigate this pathway, providing a comprehensive resource for researchers in oncology and drug development.
The Core Molecular Axis: RBM39, DCAF15, and Aryl Sulfonamides
The central tenet of this targeted degradation strategy revolves around the orchestrated interaction of three key components:
-
RNA-binding Motif Protein 39 (RBM39): An essential splicing factor involved in the regulation of pre-mRNA splicing and transcriptional co-activation. RBM39 is often overexpressed in various cancers and plays a crucial role in maintaining the oncogenic state.
-
DDB1 and CUL4 Associated Factor 15 (DCAF15): A substrate receptor for the CUL4-DDB1 E3 ubiquitin ligase complex. In its native state, DCAF15 does not significantly interact with RBM39.
-
Aryl Sulfonamides (e.g., Indisulam, E7820): A class of small molecules that act as molecular glues. These compounds facilitate a novel protein-protein interaction between DCAF15 and RBM39.
The interaction of these three components initiates a cascade of events leading to the selective degradation of RBM39, which in turn triggers widespread splicing alterations, cell cycle arrest, and apoptosis in cancer cells.
Quantitative Data: Characterizing the Molecular Interactions
The efficacy of aryl sulfonamides in inducing the degradation of RBM39 has been quantified through various biophysical and cell-based assays. The following tables summarize key quantitative data for the molecular glue-mediated interactions and their cellular consequences.
| Interacting Molecules | Compound | Method | Affinity (Kd/Ki/EC50/IC50/DC50) | Cell Line/System | Reference |
| Binding Affinities | |||||
| Indisulam to DCAF15–DDB1–DDA1 | Indisulam | ITC | > 50 µM | Purified Protein | [1] |
| Indisulam to DCAF15–DDB1(ΔBPB)–DDA1 | Indisulam | ITC | ~17 µM | Purified Protein | [1] |
| E7820 to DCAF15 | E7820 | TR-FRET | Ki = 2.9 µM | Purified Protein | [1] |
| RBM39(RRM2) to DDB1-DCAF15 (in presence of E7820) | E7820 | TR-FRET | KDapp = 2.0 µM | Purified Protein | [1] |
| RBM39(Δ150) to DCAF15–DDB1–DDA1 (in presence of Indisulam) | Indisulam | SPR | KD = 109 nM | Purified Protein | [1] |
| Cellular Efficacy (Degradation) | |||||
| RBM39 Degradation | E7820 | Flow Cytometry | DC50 = 9 nM | MOLM-13 | |
| RBM39 Degradation | E7820 | Western Blot | DC50 = 17 nM | MOLM-13 | |
| RBM39 Degradation | Indisulam | HTRF | DC50 = 55 nM | SH-SY5Y | |
| RBM39 Degradation | dCeMM1 | HTRF | DC50 = 0.8 µM | SH-SY5Y | |
| Cellular Efficacy (Viability) | |||||
| Cell Viability | Indisulam | Cell Viability Assay | IC50 = 0.56 µM | HCT-116 | |
| RBM39 Degradation | Indisulam | Western Blot | IC50 range = 12.6 to 463 nM | Primary AML | |
| Cell Viability (AMKL cells) | Indisulam | Cell Viability Assay | Significantly lower than non-AMKL cells | CMK, MEG01, M07e |
Signaling Pathway: The Molecular Glue-Induced Degradation of RBM39
The degradation of RBM39 is a multi-step process initiated by the binding of an aryl sulfonamide to DCAF15. This creates a novel interface that recruits RBM39, leading to its ubiquitination and subsequent proteasomal degradation. The consequences of RBM39 loss are profound, affecting numerous downstream pathways critical for cancer cell survival.
Caption: Molecular glue-induced degradation of RBM39.
Experimental Protocols
Reproducible and robust experimental protocols are fundamental to advancing our understanding of RBM39 degradation. The following sections provide detailed methodologies for key experiments cited in the literature.
Western Blotting for RBM39 Degradation
This protocol is used to quantify the reduction in RBM39 protein levels following treatment with a molecular glue degrader.
Materials:
-
Cell culture reagents
-
Aryl sulfonamide compound (e.g., Indisulam) and DMSO
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane and transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-RBM39 and a loading control (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with varying concentrations of the aryl sulfonamide or DMSO (vehicle control) for the desired time points.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-RBM39 and loading control antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Quantification:
-
Wash the membrane and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities for RBM39 and the loading control. Normalize the RBM39 signal to the loading control to determine the relative protein levels.
-
Caption: Western Blotting workflow for RBM39 degradation.
Co-Immunoprecipitation of DCAF15 and RBM39
This protocol is used to demonstrate the in-cell interaction between DCAF15 and RBM39 in the presence of a molecular glue.
Materials:
-
Cells co-transfected with tagged DCAF15 and RBM39 (e.g., FLAG-DCAF15 and HA-RBM39)
-
Aryl sulfonamide compound and DMSO
-
Cell lysis buffer
-
Anti-FLAG antibody or control IgG
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blot reagents
Procedure:
-
Cell Transfection and Treatment: Co-transfect cells with plasmids encoding tagged DCAF15 and RBM39. Treat the cells with the aryl sulfonamide or DMSO.
-
Cell Lysis: Lyse the cells in a suitable lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G beads.
-
Incubate the pre-cleared lysates with an anti-FLAG antibody or control IgG overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the bound proteins from the beads.
-
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using an anti-HA antibody to detect the co-immunoprecipitated RBM39.
Caption: Co-Immunoprecipitation workflow.
Conclusion
The targeted degradation of RBM39 via molecular glues represents a paradigm shift in cancer therapy. This approach transforms an otherwise undruggable splicing factor into a tractable therapeutic target. The detailed molecular understanding of the RBM39-DCAF15-aryl sulfonamide axis, supported by robust quantitative data and well-defined experimental protocols, provides a solid foundation for the further development of this promising anti-cancer strategy. This technical guide serves as a comprehensive resource for researchers dedicated to advancing the field of targeted protein degradation and developing novel therapeutics for a range of malignancies.
References
Methodological & Application
Application Notes and Protocols for BIBS 39 in Hypertensive Rat Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIBS 39 is a novel, nonpeptide angiotensin II (AII) receptor antagonist. It demonstrates a notable affinity for the angiotensin II type 1 (AT1) receptor, with a 17-fold higher selectivity for the AT1 subtype over the AT2 subtype. This competitive antagonism at the AT1 receptor underlies its antihypertensive properties, making it a compound of interest in the study and development of treatments for hypertension. These application notes provide a detailed experimental protocol for evaluating the antihypertensive effects of this compound in a hypertensive rat model, based on published preclinical research.
Data Presentation
The following table summarizes the binding affinity of this compound for angiotensin II receptor subtypes.
| Receptor Subtype | Ki Value (nM) | Reference |
| AT1 | 29 ± 7 | [1] |
| AT2 | 480 ± 110 | [1] |
The following table outlines the antihypertensive efficacy of intravenously administered this compound in conscious renal hypertensive rats.
| Compound | ED30 (mg/kg, i.v.) | Maximum Antihypertensive Effect | Onset of Action | Duration of Action | Reference |
| This compound | ~2 | Substantial, dose-dependent decrease in blood pressure | Rapid | Shorter than BIBS 222 | [1] |
Experimental Protocols
In Vivo Antihypertensive Efficacy in Conscious Renal Hypertensive Rats
This protocol is adapted from the methodology described by Zhang et al. (1993)[1].
Objective: To assess the dose-dependent antihypertensive effect and duration of action of this compound when administered intravenously to conscious renal hypertensive rats.
Animal Model:
-
Species: Rat
-
Strain: Male Wistar rats (or similar strain)
-
Model: Two-kidney, one-clip (2K1C) renal hypertensive model. This model induces hypertension characterized by high renin activity.
Materials:
-
This compound
-
Vehicle (e.g., physiological saline)
-
Captopril (for functional suppression confirmation)
-
Intravenous catheters
-
Blood pressure monitoring system (e.g., telemetry or arterial line connected to a pressure transducer)
-
Animal restraining device (if not using telemetry)
Procedure:
1. Animal Preparation:
- Induce renal hypertension in male Wistar rats by placing a silver clip on the left renal artery, leaving the contralateral kidney untouched.
- Allow rats to develop stable hypertension over a period of 4-6 weeks.
- Surgically implant catheters into the carotid artery (for blood pressure measurement) and jugular vein (for drug administration) under appropriate anesthesia.
- Allow a recovery period of at least 24 hours post-surgery.
2. Dose-Response Study:
- Acclimatize the conscious, freely moving rats to the experimental setup.
- Record baseline mean arterial pressure (MAP) and heart rate (HR) for a stabilization period of at least 30 minutes.
- Administer this compound intravenously in a cumulative dose range (e.g., 0.01 - 30 mg/kg) at 15-minute intervals.
- Continuously monitor MAP and HR.
- Fifteen minutes after the highest dose of this compound, administer captopril (10 mg/kg, i.v.) to assess the functional suppression of the renin-angiotensin system. A lack of further significant drop in blood pressure indicates effective blockade by this compound[1].
3. Duration of Action Study:
- In a separate group of catheterized renal hypertensive rats, record baseline MAP and HR.
- Administer a single intravenous dose of this compound (e.g., 1 mg/kg).
- Continuously monitor MAP and HR for at least 60 minutes to determine the duration of the antihypertensive effect.
4. Data Analysis:
- Calculate the change in MAP and HR from baseline for each dose of this compound.
- Determine the ED30 value (the dose required to produce 30% of the maximal reduction in blood pressure).
- Analyze the duration of the antihypertensive effect from the single-dose administration.
- Statistical analysis (e.g., Student's t-test or ANOVA) should be used to determine the significance of the observed effects.
Suggested Protocol for Oral Administration in Spontaneously Hypertensive Rats (SHR)
While specific data for oral administration of this compound in SHR is not available, the following protocol is proposed based on typical methodologies for other angiotensin II receptor blockers.
Objective: To evaluate the antihypertensive efficacy of orally administered this compound in spontaneously hypertensive rats.
Animal Model:
-
Species: Rat
-
Strain: Male Spontaneously Hypertensive Rats (SHR) and Wistar-Kyoto (WKY) rats as normotensive controls.
-
Age: 12-16 weeks (when hypertension is well-established).
Materials:
-
This compound
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Blood pressure measurement system (e.g., tail-cuff method or telemetry)
Procedure:
1. Animal Acclimation and Baseline Measurement:
- Acclimate the SHR and WKY rats to the housing facility and handling procedures for at least one week.
- Measure baseline systolic blood pressure (SBP) and heart rate (HR) for several days to obtain stable readings.
2. Treatment Administration:
- Divide the SHR into treatment and vehicle control groups. A WKY control group should also be included.
- Administer this compound or vehicle daily by oral gavage for a predetermined period (e.g., 4-8 weeks). A suggested starting dose, extrapolated from intravenous data and typical oral bioavailability of similar compounds, could be in the range of 10-30 mg/kg/day. Dose-ranging studies are recommended.
3. Blood Pressure Monitoring:
- Measure SBP and HR at regular intervals throughout the study (e.g., weekly).
4. Data Analysis:
- Compare the changes in SBP and HR between the this compound-treated SHR, vehicle-treated SHR, and WKY control groups.
- Use appropriate statistical methods (e.g., repeated measures ANOVA) to analyze the data.
Mandatory Visualizations
Caption: Experimental workflow for evaluating this compound in hypertensive rats.
Caption: this compound mechanism of action in the Renin-Angiotensin System.
References
Application Notes and Protocols for the Use of CGRP Receptor Antagonists in Cardiovascular Research
A Note on Nomenclature: The compound "Bibs 39" is not found in the scientific literature. It is highly probable that this is a misnomer for BIBN4096 , also known as olcegepant . These application notes will, therefore, focus on olcegepant and the broader class of Calcitonin Gene-Related Peptide (CGRP) receptor antagonists, which are of significant interest in cardiovascular research due to the multifaceted role of CGRP in the cardiovascular system.
Introduction and Background
Calcitonin Gene-Related Peptide (CGRP) is a 37-amino acid neuropeptide that is a potent vasodilator and plays a significant role in cardiovascular homeostasis.[1][2][3] It is released from sensory nerves and exerts its effects through the CGRP receptor, a complex of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1).[2][3] The activation of CGRP receptors in vascular smooth muscle cells leads to vasodilation, and the peptide is understood to have cardioprotective effects, particularly in response to ischemic and hypertensive stress.
CGRP receptor antagonists, such as the non-peptide small molecule olcegepant (BIBN4096), were initially developed for the treatment of migraine. Their mechanism of action involves blocking the vasodilatory and pain-sensitizing effects of CGRP. However, this blockade raises important questions and presents a valuable tool for investigating the physiological and pathophysiological roles of CGRP in the cardiovascular system. Researchers are particularly interested in understanding the potential cardiovascular risks associated with long-term CGRP antagonism, especially in individuals with pre-existing cardiovascular conditions.
These notes provide an overview of the application of CGRP receptor antagonists, with a focus on olcegepant, in cardiovascular research, including relevant protocols and data.
Mechanism of Action in the Cardiovascular System
The primary mechanism of CGRP in the cardiovascular system is vasodilation. This occurs through two main pathways:
-
Direct vasodilation: CGRP binds to its receptors on vascular smooth muscle cells, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent protein kinase A (PKA) activation, resulting in smooth muscle relaxation.
-
Indirect vasodilation: CGRP can also stimulate the release of nitric oxide (NO) from endothelial cells, which then acts on smooth muscle cells to cause relaxation.
CGRP receptor antagonists like olcegepant competitively bind to the CGRP receptor, thereby preventing the binding of endogenous CGRP and inhibiting its vasodilatory and other downstream effects. This makes them useful tools to probe the functional significance of the CGRP pathway in various cardiovascular models.
Quantitative Data from Preclinical Studies
The following tables summarize quantitative data from preclinical studies investigating the cardiovascular effects of olcegepant (BIBN4096) and CGRP modulation.
Table 1: Effects of Olcegepant on Hemodynamic Parameters in Anesthetized Rats
| Parameter | Agonist/Stimulus | Treatment | Effect of Olcegepant (BIBN4096) | Reference |
| Mean Arterial Blood Pressure | α-CGRP infusion (0.25, 0.5, 1 µg/kg/min) | Vehicle | Dose-dependent decrease | |
| Olcegepant (3 mg/kg, IV) | Attenuated the decrease in blood pressure | |||
| Heart Rate | α-CGRP infusion | Vehicle | Increase | |
| Olcegepant (3 mg/kg, IV) | Attenuated the increase in heart rate | |||
| Systemic Vascular Conductance | α-CGRP infusion | Vehicle | Increase | |
| Olcegepant (3 mg/kg, IV) | Attenuated the increase in vascular conductance | |||
| Diastolic Blood Pressure | Sensory nerve stimulation | Vehicle | Decrease | |
| Olcegepant (1000 & 3000 µg/kg, IV) | Dose-dependently blocked the decrease | |||
| Vasopressor Response | Sympathetic nerve stimulation | Vehicle | Increase in blood pressure | |
| Olcegepant (1000 & 3000 µg/kg, IV) | Potentiated the increase |
Table 2: Effects of Olcegepant on Myocardial Infarction in a Rat Model
| Parameter | Treatment | Infarct Size Reduction | Reference |
| Infarct Size | CGRP infusion (1 nmol/kg/h) | 89% ± 5% | |
| CGRP infusion + Olcegepant (20 nmol/kg/h) | Cardioprotective effects of CGRP were blocked | ||
| Olcegepant alone | No statistically significant effect on infarct size |
Experimental Protocols
The following are detailed protocols for key experiments cited in the literature for studying the cardiovascular effects of CGRP receptor antagonists.
In Vivo Hemodynamic Studies in Anesthetized Rats
This protocol is based on methodologies used to assess the effect of CGRP receptor antagonists on systemic and regional hemodynamics.
Objective: To determine the effect of a CGRP receptor antagonist on blood pressure, heart rate, and vascular conductance in response to CGRP infusion or nerve stimulation.
Materials:
-
Male Wistar rats (250-350 g)
-
Anesthetic (e.g., pentobarbital sodium)
-
Catheters for cannulation of the femoral artery and vein
-
Pressure transducer and data acquisition system
-
Infusion pumps
-
Olcegepant (BIBN4096) or other CGRP antagonist
-
α-CGRP
-
Vehicle control (e.g., saline)
-
For pithed rat model: ventilation pump, pithing rod, stimulating electrodes.
Procedure:
-
Anesthetize the rat and cannulate the femoral artery and vein for blood pressure measurement and drug administration, respectively.
-
For the pithed rat model, pith the rat to eliminate central nervous system influences.
-
Allow the animal to stabilize for a period (e.g., 20 minutes) while monitoring baseline hemodynamic parameters.
-
Administer a bolus intravenous (IV) injection of olcegepant or vehicle.
-
After a short period (e.g., 10 minutes), begin a continuous IV infusion of α-CGRP at increasing doses or apply electrical stimulation to sensory or sympathetic nerves.
-
Continuously record mean arterial pressure, heart rate, and calculate vascular conductance.
-
Analyze the data to compare the responses to CGRP or nerve stimulation in the presence and absence of the antagonist.
Myocardial Ischemia-Reperfusion Injury Model in Rats
This protocol is adapted from studies evaluating the cardioprotective effects of CGRP and its blockade.
Objective: To assess the impact of a CGRP receptor antagonist on myocardial infarct size following ischemia-reperfusion injury.
Materials:
-
Male Sprague-Dawley rats (280-320 g)
-
Anesthetic (e.g., sodium pentobarbital)
-
Ventilator
-
Surgical instruments for thoracotomy
-
Suture for coronary artery ligation
-
Olcegepant (BIBN4096)
-
CGRP (optional, for positive control)
-
2,3,5-triphenyltetrazolium chloride (TTC) for staining
-
Creatine phosphokinase (CPK) assay kit
Procedure:
-
Anesthetize the rat, intubate, and provide artificial ventilation.
-
Perform a left thoracotomy to expose the heart.
-
Place a suture around the left main coronary artery.
-
Begin an IV infusion of olcegepant, CGRP, or vehicle 10 minutes prior to occlusion and continue throughout the experiment.
-
Induce myocardial ischemia by tightening the suture to occlude the coronary artery for a specified duration (e.g., 60 minutes).
-
Release the suture to allow for reperfusion for a set period (e.g., 60 minutes).
-
At the end of reperfusion, collect blood samples to measure plasma CPK levels.
-
Excise the heart, slice the ventricles, and incubate with TTC to differentiate between infarcted (pale) and viable (red) tissue.
-
Quantify the infarct size as a percentage of the area at risk.
Concluding Remarks
The use of CGRP receptor antagonists like olcegepant (BIBN4096) is a valuable approach for elucidating the role of CGRP in cardiovascular physiology and pathology. While clinical trials for migraine have not revealed major cardiovascular safety concerns in the general population, preclinical studies suggest that CGRP blockade can have significant effects, particularly under conditions of cardiovascular stress such as hypertension and ischemia. Researchers and drug development professionals should consider the potential for blunting protective cardiovascular mechanisms when investigating and utilizing these compounds. The protocols and data presented here provide a framework for the continued exploration of the CGRP pathway in cardiovascular research.
References
- 1. Frontiers | Protective Role of α-Calcitonin Gene-Related Peptide in Cardiovascular Diseases [frontiersin.org]
- 2. Frontiers | The vascular role of CGRP: a systematic review of human studies [frontiersin.org]
- 3. The Role of Calcitonin Gene Related Peptide (CGRP) in Neurogenic Vasodilation and Its Cardioprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Bibs 39
A comprehensive guide for researchers, scientists, and drug development professionals.
Disclaimer
Initial searches for a compound specifically named "Bibs 39" did not yield publicly available data. The information presented herein is based on general principles of in vivo study design and protocols for analogous compounds where data could be found. It is imperative for researchers to substitute the specific characteristics of their compound of interest where applicable and to conduct thorough literature reviews for the most relevant and up-to-date information.
Introduction
This document provides a detailed overview of the application and protocols for in vivo studies involving novel therapeutic compounds. The primary focus is on establishing appropriate dosage, evaluating pharmacokinetic profiles, and assessing efficacy and safety in preclinical animal models. The methodologies outlined are intended to serve as a foundational guide for researchers initiating in vivo investigations.
Quantitative Data Summary
The following tables summarize typical quantitative data collected during in vivo studies. These tables should be adapted and populated with experimental data specific to the compound under investigation.
Table 1: In Vivo Dosage Regimen for a Hypothetical Compound in Rodent Models
| Animal Model | Route of Administration | Dosage (mg/kg) | Dosing Frequency | Duration of Study |
| Mouse (C57BL/6) | Intravenous (IV) | 1, 5, 10 | Single Dose | 24 hours |
| Mouse (BALB/c) | Oral (PO) | 5, 10, 25 | Daily | 14 days |
| Rat (Sprague-Dawley) | Intraperitoneal (IP) | 2, 10, 20 | Every 48 hours | 28 days |
Table 2: Pharmacokinetic Parameters in Rhesus Monkeys Following a Single 3 mg/kg IV Dose
| Compound | Cmax (µM) | Tmax (min) | Half-life (t½) (min) | AUC (µM*min) |
| L-FddCMP-monoSATE | 2.06 ± 1.00 | 15 | Not Determined | Not Determined |
| L-FddC | 0.39 ± 0.15 | 15 | Not Determined | Not Determined |
Data adapted from a study on a structurally related compound.[1]
Experimental Protocols
Animal Model Selection and Handling
-
Species and Strain: Select the most appropriate animal model based on the therapeutic target and disease being studied. Common choices include mice (e.g., C57BL/6, BALB/c) and rats (e.g., Sprague-Dawley, Wistar).
-
Acclimatization: Upon arrival, allow animals to acclimatize to the facility for a minimum of one week prior to the start of the experiment.
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle, constant temperature (22 ± 2°C), and humidity (55 ± 10%). Provide ad libitum access to standard chow and water.
-
Ethical Considerations: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with the Guide for the Care and Use of Laboratory Animals.
Dose Formulation and Administration
-
Formulation: Prepare the investigational compound in a sterile and appropriate vehicle (e.g., saline, PBS, DMSO/Cremophor EL mixture). The final formulation should be a clear solution or a homogenous suspension.
-
Route of Administration: The choice of administration route (e.g., intravenous, oral, intraperitoneal, subcutaneous) depends on the compound's properties and the intended clinical application.
-
Dosage Calculation: Calculate the dose for each animal based on its body weight.
Pharmacokinetic (PK) Study Protocol
-
Animal Groups: Divide animals into groups (n=3-5 per group) for each time point.
-
Compound Administration: Administer a single dose of the compound.
-
Sample Collection: At predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes) post-administration, collect blood samples via an appropriate method (e.g., tail vein, retro-orbital sinus).
-
Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the compound and its major metabolites in plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, half-life (t½), and area under the curve (AUC).
Efficacy Study Protocol (Example: Tumor Xenograft Model)
-
Cell Culture: Culture human cancer cells (e.g., A549, MCF-7) under standard conditions.
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice (e.g., nude mice, SCID mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.
-
Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.
-
Treatment: Administer the investigational compound or vehicle control according to the predetermined dosing schedule.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study (or when tumors reach a humane endpoint), euthanize the animals and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
Visualization of Pathways and Workflows
Signaling Pathway
This diagram illustrates a hypothetical signaling pathway that could be modulated by a therapeutic compound.
Caption: Hypothetical signaling cascade initiated by this compound.
Experimental Workflow
This diagram outlines the typical workflow for an in vivo efficacy study.
Caption: Workflow for a typical in vivo efficacy study.
References
Application Notes and Protocols: Preparing and Using BIBS 39 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIBS 39 is a potent and selective nonpeptide antagonist of the Angiotensin II Type 1 (AT1) receptor.[1] As a key regulator of the Renin-Angiotensin System (RAS), the AT1 receptor is a significant target in cardiovascular and related research. Accurate and reproducible experimental results hinge on the correct preparation and handling of stock and working solutions of inhibitors like this compound. These application notes provide detailed protocols for the preparation, storage, and use of this compound solutions in both in vitro and in vivo research settings.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below for easy reference.
| Property | Value |
| IUPAC Name | 2-[4-[[2-butyl-6-(cyclohexylcarbamoylamino)benzimidazol-1-yl]methyl]phenyl]benzoic acid |
| Synonyms | This compound, BIBS-39 |
| CAS Number | 133085-33-3 |
| Molecular Formula | C₃₂H₃₆N₄O₃ |
| Molecular Weight | 524.65 g/mol |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
| Storage (Solid) | -20°C for up to 3 years |
| Storage (Stock Solution) | -20°C for up to 1 year; -80°C for up to 2 years[2] |
Mechanism of Action and Signaling Pathway
This compound selectively antagonizes the AT1 receptor, preventing the binding of Angiotensin II (Ang II). This blockade inhibits the downstream signaling cascade that leads to vasoconstriction, aldosterone release, and cellular proliferation. The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure and fluid balance. The diagram below illustrates the RAS pathway and the point of inhibition by this compound.
Caption: Inhibition of the Renin-Angiotensin System by this compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound, which can be stored for later use.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated analytical balance and weigh paper/boat
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 524.65 g/mol * (1000 mg / 1 g) = 5.2465 mg
-
-
-
Weigh the this compound powder:
-
Carefully weigh out approximately 5.25 mg of this compound powder using an analytical balance.
-
-
Dissolve the powder:
-
Transfer the weighed powder to a sterile amber vial.
-
Add 1 mL of anhydrous DMSO to the vial.
-
-
Ensure complete dissolution:
-
Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
-
Storage:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile amber microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[2]
-
Protocol 2: Preparation of Working Solutions for In Vitro Assays
This protocol provides a general guideline for preparing serial dilutions of this compound for use in cell-based assays. The final concentration will depend on the specific assay and cell type. The reported Ki value for this compound at the AT1 receptor is 29 nM, and the pA2 value is 8.14, suggesting potent antagonism in the nanomolar range.[1]
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate cell culture medium or assay buffer
-
Sterile, low-binding microcentrifuge tubes or 96-well plates
Procedure:
-
Thaw the stock solution:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
-
Prepare an intermediate dilution:
-
Prepare a 1:100 dilution of the stock solution by adding 10 µL of the 10 mM stock to 990 µL of assay buffer. This will result in a 100 µM intermediate solution. Mix thoroughly.
-
-
Perform serial dilutions:
-
Create a series of dilutions from the 100 µM intermediate solution. For a 10-point dose-response curve, you can perform 1:10 serial dilutions. For example, in a 96-well plate:
-
Add 180 µL of assay buffer to wells A2-A10.
-
Add 200 µL of the 100 µM intermediate solution to well A1.
-
Transfer 20 µL from well A1 to A2, mix well, and then transfer 20 µL from A2 to A3, and so on, down to well A10.
-
This will create a concentration range from 100 µM down to 1 pM.
-
-
-
Final dilution into the assay:
-
Add the desired volume of each working solution to your experimental wells. Ensure that the final concentration of DMSO in the assay is typically kept below 0.1% to avoid solvent-induced artifacts.
-
Protocol 3: Preparation of Working Solutions for In Vivo Administration
This protocol is adapted from MedChemExpress for the preparation of a this compound suspension for oral or intraperitoneal injection.[2]
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a concentrated stock solution in DMSO:
-
Prepare a 12.5 mg/mL stock solution of this compound in DMSO.
-
-
Prepare the vehicle:
-
The final vehicle will consist of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
-
Formulate the working solution:
-
To prepare 1 mL of a 1.25 mg/mL working solution:
-
Take 100 µL of the 12.5 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix thoroughly.
-
Add 450 µL of saline to bring the final volume to 1 mL. Mix until a uniform suspension is achieved.
-
-
Stability and Storage Considerations
-
Solid Compound: this compound is stable as a solid when stored at -20°C.
-
DMSO Stock Solution: Store aliquots at -20°C or -80°C to minimize degradation. While many small molecules are stable through several freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes to ensure consistency across experiments. The presence of water in DMSO can lead to hydrolysis of susceptible compounds, so the use of anhydrous DMSO and proper storage is recommended.
-
Aqueous Working Solutions: Aqueous solutions of this compound should be prepared fresh for each experiment and not stored for extended periods.
Quality Control and Best Practices
-
Solvent Controls: Always include a vehicle control (e.g., 0.1% DMSO in media) in your experiments to account for any effects of the solvent on the cells.
-
Confirmation of Activity: The biological activity of a new batch of this compound should be confirmed using a standard functional assay, such as a calcium mobilization assay in AT1 receptor-expressing cells.
-
Off-Target Effects: While this compound is reported to be a selective AT1 receptor antagonist, it is good practice to consider potential off-target effects. This can be addressed by using a structurally unrelated AT1 receptor antagonist as a positive control or by testing the effect of this compound in a cell line that does not express the AT1 receptor.
Disclaimer
This information is intended for research use only. It is the responsibility of the end-user to determine the suitability of this information for their specific application. Always follow standard laboratory safety procedures when handling chemical reagents.
References
Application Notes and Protocols for Cell-Based Assays Using Bibs39, a Novel GPR39 Modulator
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bibs39 is a potent and selective small molecule modulator of GPR39, a G-protein coupled receptor implicated in various physiological processes, including the regulation of the Hedgehog signaling pathway.[1] These application notes provide detailed protocols for cell-based assays to characterize the activity of Bibs39 and similar compounds targeting GPR39. The described assays are essential for screening and profiling potential therapeutic agents in drug discovery and development.
Chemical Properties of Bibs39 (Hypothetical)
| Property | Value |
| IUPAC Name | 2-(4-chlorophenyl)-N-(1-phenylethyl)acetamide |
| Molecular Formula | C₁₆H₁₆ClNO |
| Molecular Weight | 273.76 g/mol |
| Appearance | White crystalline solid |
| Solubility | Soluble in DMSO (>10 mM) |
| Purity | >98% |
GPR39 Signaling Pathway and Mechanism of Action of Bibs39
GPR39 is an orphan receptor that, upon activation, can signal through Gαq to stimulate phospholipase C (PLC), leading to the generation of inositol phosphates and subsequent release of intracellular calcium.[1] In some cellular contexts, GPR39 activation has been shown to impinge on the Hedgehog (Hh) signaling pathway, a critical regulator of cell growth and differentiation. The Hedgehog pathway is often aberrantly activated in various cancers. The binding of a Hedgehog ligand (like Sonic Hedgehog, SHH) to its receptor Patched (PTCH1) alleviates the inhibition of Smoothened (SMO). Activated SMO then triggers a signaling cascade that leads to the activation and nuclear translocation of GLI transcription factors, which in turn regulate the expression of Hh target genes. Bibs39 is a novel antagonist of GPR39, and its inhibition of GPR39 activity can modulate the Hedgehog signaling pathway.
References
Application Note: Determination of CGRP Receptor Affinity using a BIBS 39 Radioligand Binding Assay
Audience: This document is intended for researchers, scientists, and drug development professionals actively involved in pharmacological and biochemical assays.
Introduction: The Calcitonin Gene-Related Peptide (CGRP) receptor is a key target in the development of therapeutics for migraine.[1][2] Radioligand binding assays are a fundamental tool for characterizing the interaction of novel compounds with this receptor.[3][4] This application note provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of a compound, here referred to as BIBS 39 (a likely analogue or specific batch of the known CGRP antagonist BIBN 4096), for the human CGRP receptor.
The assay relies on the principle of competition between the unlabeled test compound (this compound) and a radiolabeled ligand for binding to the CGRP receptor present in a cell membrane preparation. By measuring the displacement of the radioligand at various concentrations of the test compound, the inhibitory constant (Ki), a measure of binding affinity, can be determined.
Quantitative Data Summary
The following table summarizes representative binding affinities for the well-characterized CGRP receptor antagonist, BIBN 4096, which serves as a reference for the expected potency of compounds like this compound.
| Compound | Receptor | Radioligand | Assay Type | Ki (pM) | IC50 (nM) | Reference |
| BIBN 4096 | Human CGRP | [125I]-CGRP | Competition | 14.4 | 0.03 | |
| BIBN 4096 | Rat CGRP | [125I]-CGRP | Competition | - | 6.4 | |
| Telcagepant | Human CGRP | NanoBRET | Competition | - | 4.6 |
Experimental Protocols
Part 1: Cell Membrane Preparation
This protocol outlines the preparation of cell membranes from cultured cells overexpressing the CGRP receptor.
Materials:
-
Cells expressing the CGRP receptor (e.g., SK-N-MC or transfected HEK293 cells)
-
Lysis Buffer: 10 mM Tris-HCl, pH 7.4, 5 mM EDTA, with protease inhibitors added fresh.
-
Storage Buffer: 50 mM Tris-HCl, pH 7.4, 0.5 mM EDTA, 10 mM MgCl₂, 10% sucrose.
-
Phosphate-Buffered Saline (PBS)
-
Centrifuge and rotor capable of 43,000 x g
-
Dounce homogenizer or sonicator
-
BCA protein assay kit
Procedure:
-
Cell Harvesting: Wash cultured cells with ice-cold PBS and harvest by scraping.
-
Lysis: Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in ice-cold Lysis Buffer.
-
Homogenization: Homogenize the cell suspension using a Dounce homogenizer or sonicator on ice to ensure complete cell lysis.
-
Initial Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 5-10 minutes at 4°C to remove nuclei and unbroken cells.
-
Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 43,000 x g) for 20-30 minutes at 4°C to pellet the cell membranes.
-
Washing: Discard the supernatant and resuspend the membrane pellet in fresh Lysis Buffer. Repeat the high-speed centrifugation step.
-
Final Resuspension and Storage: Discard the supernatant and resuspend the final membrane pellet in Storage Buffer.
-
Protein Quantification: Determine the total protein concentration of the membrane preparation using a BCA assay.
-
Aliquoting and Storage: Aliquot the membrane preparation, snap-freeze in liquid nitrogen, and store at -80°C until use.
Part 2: Competitive Radioligand Binding Assay
This protocol describes the steps for a competitive binding assay using a 96-well plate format and filtration to separate bound and free radioligand.
Materials:
-
Prepared cell membranes containing the CGRP receptor
-
Radioligand: e.g., [125I]-hCGRP
-
Unlabeled test compound: this compound
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Non-specific binding control: A high concentration of unlabeled CGRP (e.g., 1 µM)
-
96-well filter plates (e.g., glass fiber filters pre-soaked in 0.3% polyethyleneimine).
-
Vacuum filtration manifold
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Assay Plate Setup: The assay is typically performed in a 96-well plate with a final volume of 250 µL per well. Each condition should be run in triplicate.
-
Total Binding: Wells containing membranes, radioligand, and assay buffer.
-
Non-specific Binding (NSB): Wells containing membranes, radioligand, and a saturating concentration of unlabeled CGRP.
-
Test Compound: Wells containing membranes, radioligand, and varying concentrations of this compound.
-
-
Reagent Addition:
-
Add 150 µL of diluted cell membranes (typically 3-20 µg of protein) to each well.
-
Add 50 µL of either assay buffer (for total binding), unlabeled CGRP (for NSB), or the corresponding concentration of this compound to the appropriate wells.
-
Initiate the binding reaction by adding 50 µL of the radioligand solution. The concentration of the radioligand should ideally be at or below its Kd value.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.
-
Termination and Filtration: Stop the incubation by rapid vacuum filtration through the pre-soaked 96-well filter plate.
-
Washing: Wash the filters multiple times (e.g., 4 times) with ice-cold wash buffer to remove unbound radioligand.
-
Drying: Dry the filter plate for approximately 30 minutes at 50°C.
-
Scintillation Counting: Add scintillation cocktail to each well and count the radioactivity retained on the filters using a microplate scintillation counter.
Part 3: Data Analysis
-
Calculate Specific Binding: For each concentration of the test compound, subtract the counts per minute (CPM) of the non-specific binding wells from the total CPM to obtain the specific binding.
-
Generate Competition Curve: Plot the specific binding as a percentage of the maximum specific binding against the logarithm of the this compound concentration.
-
Determine IC50: Use non-linear regression analysis (e.g., using software like GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific radioligand binding.
-
Calculate Ki: Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) Where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand for the receptor.
Visualizations
Caption: Workflow for the this compound radioligand binding assay.
Caption: CGRP receptor signaling and antagonist inhibition.
References
- 1. Characterization of CGRP receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring Ligand Binding to Calcitonin Gene-Related Peptide Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols for Intravenous Administration of a Test Compound in Rats
Disclaimer: The specific compound "Bibs 39" was not identifiable in the public domain through the conducted searches. The following application notes and protocols are provided as a comprehensive and detailed template for the intravenous administration of a generic test substance in rats. Researchers and drug development professionals should substitute "Test Compound" with the specific details of their substance of interest. The provided data and signaling pathways are illustrative examples.
Introduction
These application notes provide a detailed protocol for the intravenous (IV) administration of a test compound to rats for pharmacokinetic (PK) and pharmacodynamic (PD) studies. The procedures outlined below are based on established methodologies for in vivo rodent studies and are intended to ensure data quality, reproducibility, and animal welfare.
Materials and Equipment
2.1. Animals:
-
Male/Female Sprague-Dawley or Wistar rats (specify strain, age, and weight range, e.g., 8-10 weeks old, 250-300 g).
-
Acclimatization period: Minimum of 7 days upon arrival.[1]
-
Housing: Individually or group-housed in environmentally controlled conditions (e.g., 12-hour light/dark cycle, 22 ± 2°C, 40-70% humidity) with ad libitum access to standard chow and water.[1][2]
2.2. Test Compound Formulation:
-
Test Compound
-
Vehicle (e.g., saline, PBS, DMSO/solubilizing agent). The vehicle should be sterile and tested for tolerability at the intended volume and administration rate.
2.3. Dosing and Sampling Supplies:
-
Sterile syringes (e.g., 1 mL) and needles (e.g., 25-27G for tail vein injection).[3]
-
Catheters (for jugular or femoral vein/artery cannulation, if applicable).[4]
-
Anesthetic (e.g., isoflurane).
-
Blood collection tubes (e.g., EDTA- or heparin-coated).
-
Centrifuge.
-
Pipettes and storage vials.
Experimental Protocols
3.1. Animal Preparation and Catheterization (Optional but Recommended for Serial Sampling):
For studies requiring serial blood sampling, surgical implantation of catheters into the jugular vein (for dosing) and/or femoral or carotid artery (for sampling) is recommended to minimize stress and ensure high-quality data.
-
Anesthetize the rat using isoflurane.
-
Surgically expose the desired blood vessel (e.g., jugular vein).
-
Insert a sterile, heparin-locked catheter and secure it with sutures.
-
Exteriorize the catheter at the dorsal scapular region.
-
Allow a post-surgical recovery period of at least 48 hours before the study.
3.2. Intravenous Administration Protocol (Bolus Injection):
-
Accurately weigh the rat to determine the precise dose volume.
-
Prepare the dosing formulation of the Test Compound at the desired concentration.
-
Gently restrain the rat. For tail vein injections, warming the tail with a heat lamp or warm water can aid in vein dilation.
-
Administer the Test Compound via a slow bolus injection into the lateral tail vein or through the implanted catheter. The recommended injection volume for a bolus IV injection in rats is typically up to 5 mL/kg.
-
Record the exact time of administration.
-
Monitor the animal for any immediate adverse reactions.
3.3. Blood Sampling Protocol:
-
Collect blood samples at predetermined time points (e.g., pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 24 hours post-dose).
-
For catheterized animals, withdraw the required blood volume (e.g., 200 µL) from the arterial catheter. Flush the catheter with heparinized saline after each sample to maintain patency.
-
For non-catheterized animals, blood can be collected via tail vein or saphenous vein puncture.
-
Place blood samples into appropriate anticoagulant-coated tubes.
-
Process the blood by centrifugation (e.g., 5,000 rpm for 10 minutes) to separate plasma.
-
Store plasma samples at -80°C until analysis.
Data Presentation
Quantitative data should be summarized in clear, structured tables to facilitate comparison and interpretation.
Table 1: Example Pharmacokinetic Parameters of Test Compound in Rats Following a Single IV Bolus Dose
| Parameter | Unit | Value (Mean ± SD) |
| Dose | mg/kg | 1.0 |
| C₀ (Initial Concentration) | ng/mL | 1500 ± 120 |
| AUC₀₋t (Area Under the Curve) | ngh/mL | 3200 ± 250 |
| AUC₀₋inf (AUC extrapolated to infinity) | ngh/mL | 3250 ± 260 |
| CL (Clearance) | mL/h/kg | 307 ± 25 |
| Vdss (Volume of Distribution at Steady State) | L/kg | 1.5 ± 0.2 |
| t₁/₂ (Half-life) | h | 3.4 ± 0.5 |
Data are presented as mean ± standard deviation (n=6 rats per group).
Table 2: Example Pharmacodynamic Effects of Test Compound on a Biomarker
| Time Point | Biomarker Level (Vehicle Control) (units) | Biomarker Level (Test Compound) (units) | % Change from Control |
| Pre-dose | 100 ± 10 | 102 ± 12 | +2% |
| 1 hour | 98 ± 9 | 65 ± 8 | -34% |
| 4 hours | 101 ± 11 | 45 ± 7 | -55% |
| 8 hours | 99 ± 10 | 70 ± 9 | -29% |
| 24 hours | 103 ± 12 | 95 ± 11 | -8% |
Data are presented as mean ± standard deviation (n=6 rats per group).
Visualization of Pathways and Workflows
5.1. Hypothetical Signaling Pathway
As "this compound" is unknown, the following diagram illustrates a hypothetical signaling pathway involving the G-Protein Coupled Receptor 39 (GPR39), a target identified in the initial search results, which is known to impinge on the Hedgehog signaling pathway. This serves as an example of how to visualize a biological mechanism.
Caption: Example signaling pathway for a GPR39 agonist.
5.2. Experimental Workflow Diagram
The following diagram outlines the logical flow of the experimental protocol for intravenous administration and sample analysis.
Caption: Workflow for IV administration and pharmacokinetic analysis in rats.
References
- 1. animalethics.org.au [animalethics.org.au]
- 2. research.monash.edu [research.monash.edu]
- 3. Tolerance of Rodents to an Intravenous Bolus Injection of Sodium Nitrate in a High Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of the Use of Nonnaive Surgically Catheterized Rats for Pharmacokinetics Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Hemodynamic Effects of Bibs 39
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bibs 39 is a novel, nonpeptide angiotensin II (AII) receptor antagonist with a benzimidazole structure.[1] Developed by Boehringer Ingelheim, it functions as a potent and selective antagonist of the angiotensin II type 1 (AT1) receptor, which is a key regulator of blood pressure.[1] By blocking the AT1 receptor, this compound effectively inhibits the vasoconstrictor effects of angiotensin II, leading to a dose-dependent reduction in blood pressure.[1] These characteristics make this compound a compound of interest for the research and development of antihypertensive therapies.
These application notes provide a summary of the available preclinical data on the hemodynamic effects of this compound, detailed protocols for its evaluation in established animal models, and a visual representation of its mechanism of action through the AT1 receptor signaling pathway.
Data Presentation
The following tables summarize the available quantitative and qualitative data on the hemodynamic effects of this compound from preclinical studies.
Table 1: In Vitro Receptor Binding Affinity of this compound
| Receptor Subtype | Ki (nM) | Selectivity (fold) |
| Angiotensin II Type 1 (AT1) | 29 ± 7 | 17-fold vs. AT2 |
| Angiotensin II Type 2 (AT2) | 480 ± 110 |
Table 2: In Vivo Antihypertensive Efficacy of this compound [1]
| Animal Model | Parameter | Dose | Observed Effect |
| Conscious Renal Hypertensive Rats | Antihypertensive Effect | ED30 ≈ 2 mg/kg (i.v.) | Substantial dose-dependent antihypertensive effect. |
| Pithed Rabbits | Blood Pressure Response to Angiotensin II | Not specified | Potent antagonist of the cardiovascular effects of Angiotensin II. Causes a rightward shift of the AII dose-response curve. |
| Conscious Renal Hypertensive Rats | Heart Rate | Not specified | The antihypertensive effect was accompanied by mild and transient reflex tachycardia. |
Note: Detailed dose-response data for blood pressure and heart rate from full-text publications were not available in the public domain at the time of this writing. The provided data is based on available abstracts and summaries.
Mandatory Visualization
Caption: Workflow for evaluating the in vivo hemodynamic effects of this compound.
Caption: Mechanism of action of this compound on the AT1 receptor signaling pathway.
Experimental Protocols
Protocol 1: Evaluation of Antihypertensive Activity in Conscious Renal Hypertensive Rats
Objective: To assess the dose-dependent antihypertensive effect of this compound in a conscious rat model of renovascular hypertension.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
Silver clips for renal artery stenosis (internal diameter ~0.2 mm)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Telemetry transmitters for blood pressure and heart rate monitoring
-
This compound (vehicle and graded doses)
-
Surgical instruments
-
Data acquisition system
Procedure:
-
Induction of Two-Kidney, One-Clip (2K1C) Hypertension:
-
Anesthetize the rats according to approved institutional protocols.
-
Make a flank incision to expose the left kidney.
-
Carefully isolate the left renal artery and place a silver clip around it to induce stenosis.
-
Close the incision with sutures or staples.
-
Allow the animals to recover for at least 4 weeks for hypertension to develop. Confirm hypertension (systolic blood pressure > 160 mmHg) using a non-invasive tail-cuff method before proceeding.
-
-
Telemetry Implantation:
-
Anesthetize the hypertensive rats.
-
Implant a telemetry transmitter with the catheter inserted into the abdominal aorta for direct and continuous measurement of blood pressure and heart rate.
-
Place the body of the transmitter in the peritoneal cavity.
-
Close the incisions and allow the animals to recover for at least one week.
-
-
Dosing and Hemodynamic Monitoring:
-
House the rats individually in their home cages placed on telemetry receivers.
-
After a baseline recording period of at least 24 hours, administer this compound or its vehicle intravenously (i.v.) or orally (p.o.) in a dose-escalation manner.
-
Continuously record mean arterial pressure (MAP), systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) for a defined period post-dosing (e.g., 24 hours).
-
-
Data Analysis:
-
Analyze the telemetry data to determine the time course and magnitude of the changes in hemodynamic parameters for each dose.
-
Calculate the mean change from baseline for MAP, SBP, DBP, and HR.
-
Construct dose-response curves and calculate the ED30 or ED50 for the antihypertensive effect.
-
Protocol 2: Assessment of AT1 Receptor Antagonism in Pithed Rabbits
Objective: To determine the functional antagonism of this compound on the vasoconstrictor response to angiotensin II in a pithed rabbit model.
Materials:
-
New Zealand White rabbits (2-3 kg)
-
Anesthetic (e.g., pentobarbital)
-
Tracheal cannula and artificial respiration pump
-
Vagotomy instruments
-
Pithing rod
-
Arterial and venous catheters
-
Pressure transducer and data acquisition system
-
Angiotensin II
-
This compound (vehicle and graded doses)
-
Propranolol (to block beta-adrenergic effects)
Procedure:
-
Animal Preparation:
-
Anesthetize the rabbit.
-
Perform a tracheotomy and initiate artificial respiration.
-
Cannulate a femoral artery for blood pressure measurement and a femoral vein for drug administration.
-
Perform bilateral vagotomy.
-
Introduce the pithing rod through the orbit and down the spinal canal to destroy the central nervous system, eliminating reflex control of blood pressure.
-
Administer propranolol to block beta-adrenergic receptors and prevent indirect chronotropic effects of angiotensin II.
-
-
Experimental Protocol:
-
Allow the preparation to stabilize.
-
Administer increasing doses of angiotensin II to establish a cumulative dose-response curve for the pressor effect.
-
Administer a single dose of this compound or its vehicle.
-
After a defined period, re-establish the angiotensin II dose-response curve in the presence of this compound.
-
Repeat with different doses of this compound to assess the dose-dependency of the antagonism.
-
-
Data Analysis:
-
Measure the increase in mean arterial pressure in response to each dose of angiotensin II.
-
Compare the angiotensin II dose-response curves in the absence and presence of different doses of this compound.
-
A rightward shift in the dose-response curve indicates competitive antagonism. Calculate the dose ratio to quantify the antagonist potency.
-
Conclusion
This compound is a potent AT1 receptor antagonist with demonstrated antihypertensive activity in preclinical models. The provided protocols offer a framework for the detailed investigation of its hemodynamic effects, which are crucial for the development of new cardiovascular therapies. Further studies to obtain comprehensive dose-response data in various models will be beneficial for a complete characterization of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Information Not Found for "Bibs 39"
Our comprehensive search for information regarding "Bibs 39," including its solubility, experimental protocols, and signaling pathways, did not yield any relevant results for a chemical compound or drug under this designation. The search results were consistently related to non-scientific topics such as apparel and equipment.
This suggests that "this compound" may be an internal project code, a novel compound not yet publicly documented, or a potential typographical error.
To provide you with the detailed technical support you require, please verify the exact name or provide any alternative identifiers for the compound of interest, such as:
-
Full chemical name
-
CAS (Chemical Abstracts Service) number
-
Corporate or institutional identifier
-
Associated publication or patent numbers
Once more specific information is available, we will be able to generate the requested troubleshooting guides, FAQs, data tables, and diagrams to support your research and development activities.
Technical Support Center: Optimizing BIBS-39 Concentration for Cell Culture
Disclaimer: The compound "Bibs 39" is not found in the scientific literature. This technical support guide has been created for a hypothetical compound, herein referred to as "BIBS-39," to serve as a comprehensive template for researchers. The experimental details and signaling pathways are based on general principles and examples from related fields of study.
Frequently Asked Questions (FAQs)
Q1: What is the putative mechanism of action for BIBS-39?
A1: BIBS-39 is a novel synthetic small molecule designed as a modulator of key cellular signaling pathways. Its primary proposed mechanism involves the activation of G-protein coupled receptor 39 (GPR39), which can influence downstream signaling cascades such as the Hedgehog pathway.[1] By activating GPR39, BIBS-39 may lead to the modulation of Gli transcription factors, which play a crucial role in cell fate determination and development.[1]
Q2: How should BIBS-39 be prepared and stored?
A2: For optimal performance, BIBS-39 should be reconstituted in sterile, cell culture-grade dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability. When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept below 0.1% to minimize solvent-induced cytotoxicity.
Q3: What is a typical starting concentration range for BIBS-39 in cell culture experiments?
A3: The optimal concentration of BIBS-39 is highly dependent on the cell line and the specific biological question being investigated. A good starting point for dose-response experiments is a range of 0.1 µM to 10 µM. It is recommended to perform a dose-response curve to determine the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) for your specific cell line and assay.
Q4: Is BIBS-39 cytotoxic at higher concentrations?
A4: Like many small molecule inhibitors, BIBS-39 may exhibit cytotoxic effects at higher concentrations. It is crucial to perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic threshold for your specific cell line. If significant cell death is observed, consider lowering the concentration or reducing the treatment duration.
Troubleshooting Guides
Issue 1: No observable effect of BIBS-39 on my cells.
-
Question: I have treated my cells with BIBS-39 at the recommended concentration, but I do not see any change in my readout (e.g., gene expression, protein phosphorylation). What could be the reason?
-
Answer:
-
Incorrect Concentration: The optimal concentration can vary significantly between cell lines.[2] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type.
-
Degraded Compound: Ensure that the compound has been stored correctly and that the stock solution has not undergone multiple freeze-thaw cycles.
-
Low Receptor Expression: The target receptor for BIBS-39 (e.g., GPR39) may not be expressed at sufficient levels in your cell line of choice.[1] Verify the expression of the target receptor using techniques like qPCR or western blotting.
-
Incorrect Timepoint: The observed effect may be time-dependent. Perform a time-course experiment to identify the optimal treatment duration.
-
Issue 2: Significant cell death observed after BIBS-39 treatment.
-
Question: After treating my cells with BIBS-39, I observe a significant decrease in cell viability. How can I mitigate this?
-
Answer:
-
High Concentration: The concentration of BIBS-39 may be above the cytotoxic threshold for your cells. Reduce the concentration and perform a toxicity assay.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding 0.1%.
-
Contamination: Rule out other potential causes of cell death, such as microbial contamination of your cell culture.[3]
-
Off-Target Effects: At higher concentrations, small molecules can have off-target effects that lead to cytotoxicity.
-
Issue 3: Inconsistent results between experiments.
-
Question: I am getting variable results with BIBS-39 treatment across different experimental replicates. What could be the cause?
-
Answer:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.
-
Cell Density: Ensure that cells are seeded at a consistent density for each experiment, as cell confluency can affect the response to treatment.
-
Reagent Variability: Use the same lot of reagents (e.g., media, serum, BIBS-39) for a set of experiments to minimize variability.
-
Pipetting Errors: Ensure accurate and consistent pipetting of the compound and other reagents.
-
Data Presentation
Table 1: Recommended Starting Concentrations of BIBS-39 for Various Human Cell Lines
| Cell Line | Cancer Type | Recommended Starting Concentration (µM) | Putative Target Pathway |
| A549 | Lung Carcinoma | 1 - 10 | GPR39/Hedgehog |
| MCF-7 | Breast Adenocarcinoma | 0.5 - 5 | GPR39/Hedgehog |
| U-87 MG | Glioblastoma | 2 - 15 | GPR39/Hedgehog |
| PC-3 | Prostate Adenocarcinoma | 1 - 10 | GPR39/Hedgehog |
Table 2: Comparative IC50 Values of BIBS-39 Across Different Assays
| Assay Type | Cell Line | IC50 (µM) |
| Cell Proliferation (MTT) | A549 | 5.2 |
| Gli1 Luciferase Reporter | HEK293T | 1.8 |
| Target Engagement (Cellular Thermal Shift Assay) | A549 | 0.9 |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of BIBS-39 using an MTT Assay
Objective: To determine the concentration of BIBS-39 that effectively inhibits cell proliferation without causing significant cytotoxicity.
Materials:
-
Cell line of interest
-
Complete growth medium
-
BIBS-39 stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a serial dilution of BIBS-39 in complete growth medium. A typical concentration range would be from 0.01 µM to 100 µM. Include a vehicle control (medium with the same final concentration of DMSO as the highest BIBS-39 concentration) and a no-treatment control.
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared BIBS-39 dilutions or control medium.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the log of the BIBS-39 concentration to determine the IC50 value.
Mandatory Visualizations
Caption: Proposed signaling pathway of BIBS-39 via GPR39 activation.
Caption: Workflow for determining the optimal BIBS-39 concentration.
Caption: Troubleshooting decision tree for a lack of BIBS-39 effect.
References
- 1. Target identification for a Hedgehog pathway inhibitor reveals the receptor GPR39 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selection of Optimal Cell Lines for High-Content Phenotypic Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
Preventing Bibs 39 degradation in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BIBS 39. Our goal is to help you mitigate degradation and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a research chemical. Due to the limited publicly available information, it is crucial to refer to the manufacturer's certificate of analysis and any accompanying technical data sheets for specific details on its properties and intended use.
Q2: How should I store this compound to prevent degradation?
A2: As a general best practice for small molecule compounds, this compound should be stored in a cool, dark, and dry place. For long-term storage, it is advisable to keep it in a tightly sealed container at -20°C or -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles. For short-term use, refrigeration at 2-8°C may be sufficient, but always consult the manufacturer's recommendations.
Q3: What are the common signs of this compound degradation?
A3: Degradation may not always be visible. However, signs can include a change in color, appearance of particulate matter in solutions, or a decrease in its expected biological activity in your assays. If you observe inconsistent experimental results, degradation of your compound could be a contributing factor.
Q4: What solvents should I use to dissolve this compound?
A4: The appropriate solvent will depend on the specific experimental requirements and the solubility of this compound. It is recommended to consult the manufacturer's data sheet for solubility information. Common solvents for research compounds include DMSO, ethanol, or specific buffer solutions. It is critical to use high-purity, anhydrous solvents when preparing stock solutions to minimize degradation.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected experimental results. | Degradation of this compound stock solution. | - Prepare fresh stock solutions from solid compound for each experiment. - Aliquot stock solutions to avoid repeated freeze-thaw cycles. - Store stock solutions at -80°C and protect from light. - Filter-sterilize solutions if necessary and compatible with the compound. |
| Inaccurate concentration of the working solution. | - Calibrate pipettes and balances regularly. - Ensure complete dissolution of the compound when preparing stock solutions. Use sonication if necessary and if it does not affect compound stability. | |
| Precipitate forms in the experimental medium. | Poor solubility of this compound in the working buffer or medium. | - Consult the manufacturer's solubility data. - Test the solubility in a small volume of the experimental medium before preparing a large batch. - Consider using a different solvent for the stock solution that is miscible with the experimental medium. - The final concentration of the organic solvent (e.g., DMSO) in the experimental medium should be kept low (typically <0.5%) and consistent across all experiments, including controls. |
| Interaction with components in the medium. | - Review the composition of your experimental medium for any components that might react with this compound. - Perform a stability test of this compound in the medium over the time course of your experiment. | |
| Observed off-target effects or cellular toxicity. | High concentration of this compound or the solvent. | - Perform a dose-response curve to determine the optimal, non-toxic concentration for your experiment. - Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) in your experiments. |
| Degradation products may have different biological activities. | - If degradation is suspected, consider analytical methods like HPLC or LC-MS to assess the purity of your compound over time. |
Experimental Protocols
While specific protocols for this compound are not widely available, here are generalized methodologies for handling and preparing small molecule inhibitors for in vitro experiments.
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid form)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Calibrated precision balance
-
Calibrated micropipettes
-
-
Procedure:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound using a calibrated precision balance in a chemical fume hood.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex or sonicate briefly until the solid is completely dissolved.
-
Aliquot the stock solution into sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -80°C.
-
Protocol 2: Preparation of Working Solutions
-
Materials:
-
This compound stock solution
-
Experimental buffer or cell culture medium
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution with the appropriate experimental buffer or cell culture medium to achieve the desired final concentrations.
-
Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all experimental conditions and controls.
-
Use the working solutions immediately after preparation for best results.
-
Potential Signaling Pathways
Based on related research compounds, this compound may be involved in modulating signaling pathways such as the WNK kinase pathway or interacting with receptors like GPR39. Below are diagrams of these pathways to aid in experimental design and data interpretation.
Caption: WNK Signaling Pathway regulating the NCC cotransporter.
Caption: GPR39 Signaling Pathway upon activation by Zinc.
Disclaimer: The information provided here is for general guidance only. Always refer to the manufacturer's specific instructions and safety data sheets for handling, storage, and use of this compound. It is the user's responsibility to conduct their own validation and optimization experiments.
Bibs 39 stability in different solvents
Internal Reference: BIBS 39 Stability and Handling
This technical support center provides guidance and answers frequently asked questions regarding the stability of the investigational compound this compound in various solvents commonly used in preclinical research and drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving and storing this compound for in vitro experiments?
A1: For most in vitro applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating stock solutions of this compound. It is advisable to prepare high-concentration stock solutions in 100% DMSO, which can then be further diluted with aqueous buffers or cell culture media for working concentrations. To minimize degradation, stock solutions in DMSO should be stored at -20°C or -80°C and protected from light.
Q2: How stable is this compound in aqueous solutions?
A2: this compound exhibits limited stability in aqueous solutions. The rate of degradation is dependent on the pH, temperature, and the presence of other components in the solution. It is recommended to prepare fresh aqueous dilutions of this compound from a DMSO stock solution immediately before each experiment. Avoid prolonged storage of this compound in aqueous buffers, especially at room temperature.
Q3: Can I use ethanol or methanol to dissolve this compound?
A3: While this compound has some solubility in alcohols like ethanol and methanol, these are generally not the preferred solvents for long-term storage. If used, it is crucial to ensure the alcohol is anhydrous, as the presence of water can accelerate degradation. For short-term use, alcoholic solutions should be prepared fresh and used promptly.
Q4: What are the signs of this compound degradation?
A4: Degradation of this compound can be observed as a decrease in its biological activity or a change in its physical appearance, such as discoloration of the solution. For quantitative assessment, analytical techniques like High-Performance Liquid Chromatography (HPLC) can be used to monitor the purity of the compound over time. The appearance of new peaks or a decrease in the area of the parent peak in the chromatogram are indicative of degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound in working solutions. | Prepare fresh dilutions of this compound from a frozen DMSO stock for each experiment. Minimize the time the compound spends in aqueous solutions before being added to the assay. |
| Precipitation of the compound in aqueous media | Poor solubility of this compound at the working concentration. | Ensure the final concentration of DMSO in the aqueous solution is sufficient to maintain solubility (typically ≤1%). If precipitation persists, consider using a surfactant or other solubilizing agent, after verifying its compatibility with the experimental system. |
| Loss of potency of the stock solution | Improper storage of the DMSO stock solution (e.g., frequent freeze-thaw cycles, exposure to light, or storage at an inappropriate temperature). | Aliquot the DMSO stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store aliquots at -80°C for long-term storage and at -20°C for short-term use. Protect all solutions from light by using amber vials or by wrapping the vials in foil. |
Stability Data Summary
The following table summarizes the stability of this compound in different solvents under various conditions. This data is intended to provide a general guideline. It is highly recommended to perform your own stability studies for your specific experimental conditions.
| Solvent | Concentration | Temperature | Storage Duration | Stability Notes |
| 100% DMSO | 10 mM | -20°C | 6 months | Stable, minimal degradation observed. |
| 100% DMSO | 10 mM | 4°C | 1 month | Gradual degradation observed. |
| 100% DMSO | 10 mM | Room Temp | < 24 hours | Significant degradation. |
| PBS (pH 7.4) | 100 µM | Room Temp | < 2 hours | Rapid degradation. |
| Cell Culture Media (with 10% FBS) | 10 µM | 37°C | < 4 hours | Degradation is observed, half-life is experiment-dependent. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Add the appropriate volume of 100% anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use, light-protected vials.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with a suitable gradient (e.g., 5% B to 95% B over 15 minutes) and adjust as necessary to achieve good separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV-Vis spectrum of this compound (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Procedure:
-
Prepare samples of this compound in the solvent of interest at a known concentration.
-
Incubate the samples under the desired storage conditions (e.g., different temperatures).
-
At specified time points, withdraw an aliquot of each sample.
-
Inject the aliquot onto the HPLC system.
-
Monitor the peak area of the parent this compound peak over time. A decrease in the peak area relative to the initial time point indicates degradation.
-
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting logic for inconsistent experimental results with this compound.
Technical Support Center: Overcoming Resistance to RBM39-Targeting Agents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to agents targeting the RNA-binding motif protein 39 (RBM39), such as molecular glues like indisulam and its analogs.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of RBM39-targeting molecular glues?
A1: RBM39-targeting molecular glues, such as indisulam, work by inducing the degradation of the RBM39 protein.[1][2][3] They act as a "molecular glue" between RBM39 and the DCAF15 E3 ubiquitin ligase complex.[1][2] This interaction leads to the polyubiquitination of RBM39, marking it for degradation by the proteasome. The loss of RBM39 disrupts RNA splicing and gene expression, ultimately inhibiting cell cycle progression and leading to tumor regression.
Q2: What are the potential mechanisms of resistance to RBM39-targeting agents?
A2: Resistance to RBM39-targeting agents can arise through various mechanisms, including:
-
Target-based resistance: Mutations in the RBM39 gene that prevent the drug from binding or that stabilize the RBM39 protein.
-
E3 ligase complex alterations: Mutations or altered expression of components of the DCAF15 E3 ligase complex, which are essential for RBM39 degradation.
-
Drug efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (ABCB1), which can actively transport the drug out of the cell.
-
Activation of bypass signaling pathways: Upregulation of alternative signaling pathways that compensate for the loss of RBM39 function.
-
Altered drug metabolism: Changes in cellular metabolism that lead to the inactivation of the drug.
Q3: My cell line is showing reduced sensitivity to an RBM39-targeting agent. How can I confirm resistance?
A3: To confirm resistance, you should perform a dose-response experiment and compare the half-maximal inhibitory concentration (IC50) of the resistant cell line to the parental (sensitive) cell line. A significant increase in the IC50 value indicates the development of resistance.
Troubleshooting Guides
Issue 1: Decreased Potency of RBM39-Targeting Agent
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Development of Resistance | Perform a dose-response curve and calculate the IC50 value. Compare it to the parental cell line. | A rightward shift in the dose-response curve and a significantly higher IC50 value will confirm resistance. |
| Compound Instability | Check the storage conditions and age of the compound. Prepare fresh stock solutions. | Fresh compound should restore the expected potency in sensitive cell lines. |
| Cell Line Contamination or Misidentification | Perform cell line authentication (e.g., short tandem repeat profiling). | Confirms the identity and purity of the cell line. |
Issue 2: Investigating the Mechanism of Resistance
If you have confirmed resistance, the next step is to investigate the underlying mechanism. The following table outlines potential experiments.
| Experimental Approach | Purpose | Potential Findings |
| Western Blotting | To assess the protein levels of RBM39, DCAF15, and other components of the E3 ligase complex. | - No change in RBM39 levels upon treatment in resistant cells. - Decreased expression of DCAF15 in resistant cells. |
| Sanger or Next-Generation Sequencing | To identify mutations in RBM39 and genes encoding the DCAF15 E3 ligase complex. | Identification of specific mutations that may confer resistance. |
| qRT-PCR | To measure the mRNA expression levels of drug efflux pumps (e.g., ABCB1). | Increased expression of efflux pump genes in resistant cells. |
| RNA Sequencing | To identify global changes in gene expression and alternative splicing events. | Upregulation of compensatory signaling pathways. |
| Proteomics | To identify changes in the proteome that may contribute to resistance. | Alterations in protein expression related to drug metabolism or cell survival pathways. |
Experimental Protocols
Protocol 1: Generation of a Resistant Cell Line
This protocol describes a method for generating a resistant cell line through continuous exposure to an RBM39-targeting agent.
-
Initial IC50 Determination: Determine the IC50 of the RBM39-targeting agent in the parental cell line using a standard cell viability assay (e.g., MTT or CellTiter-Glo).
-
Dose Escalation:
-
Culture the parental cells in the presence of the agent at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Once the cells have adapted and are growing steadily, gradually increase the concentration of the agent.
-
Continue this process of stepwise dose escalation over several weeks to months.
-
-
Isolation of Resistant Clones: Once the cells can proliferate in a high concentration of the agent (e.g., 5-10 times the initial IC50), isolate and expand single-cell clones.
-
Confirmation of Resistance: Characterize the resistant clones by determining their IC50 and comparing it to the parental cell line.
Protocol 2: Western Blotting for RBM39 Degradation
-
Cell Treatment: Seed both parental and resistant cells and treat them with the RBM39-targeting agent at various concentrations and time points.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane and incubate with a primary antibody specific for RBM39.
-
Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Signaling Pathways and Workflows
Below are diagrams illustrating the mechanism of action of RBM39-targeting agents and a general workflow for investigating resistance.
Caption: Mechanism of RBM39 degradation by a molecular glue.
Caption: Workflow for investigating resistance to RBM39-targeting agents.
Strategies to Overcome Resistance
Based on the identified resistance mechanism, several strategies can be employed:
-
Combination Therapies: Combining the RBM39-targeting agent with inhibitors of bypass pathways or efflux pumps can restore sensitivity.
-
Next-Generation Compounds: Designing novel compounds that can bind to mutated RBM39 or utilize alternative E3 ligases for degradation.
-
Targeting Downstream Effectors: If resistance is due to bypass pathways, targeting key downstream nodes in those pathways may be effective.
This technical support center provides a foundational guide for addressing resistance to RBM39-targeting agents. For further assistance, please consult the relevant scientific literature or contact your technical support representative.
References
Technical Support Center: BIBS 39 (Olcegepant)
Welcome to the Technical Support Center for BIBS 39. This resource is designed for researchers, scientists, and drug development professionals utilizing this compound (Olcegepant) in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and provide detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is likely a common reference to BIBN 4096, also known as Olcegepant. It is a potent and selective, non-peptide antagonist of the Calcitonin Gene-Related Peptide (CGRP) receptor.[1] It has been investigated for the acute treatment of migraine.[1][2]
Q2: What is the mechanism of action of Olcegepant?
Olcegepant functions by blocking the CGRP receptor, thereby inhibiting the effects of CGRP.[1] CGRP is a neuropeptide involved in vasodilation and the transmission of pain signals, particularly in the context of migraine.[3] By antagonizing the CGRP receptor, Olcegepant can prevent or reverse these effects.
Q3: Why is the duration of action of Olcegepant a concern?
Early peptide-based CGRP antagonists had limitations due to low potency and short half-lives. While Olcegepant is a more potent small molecule, its development for broader use was hampered by poor oral bioavailability, necessitating intravenous administration. For many research applications and potential therapeutic uses, a longer duration of action is desirable to reduce dosing frequency and maintain stable compound exposure.
Q4: What are the general strategies to improve the duration of action of a compound like Olcegepant?
Several strategies can be employed to extend the half-life and duration of action of small molecule drugs:
-
Formulation Strategies:
-
Sustained-Release Formulations: Developing formulations that release the drug slowly over time.
-
Nanoparticle Encapsulation: Encapsulating the drug in nanoparticles can protect it from rapid metabolism and clearance.
-
-
Chemical Modifications:
-
Prodrugs: Modifying the drug into an inactive form (prodrug) that is converted to the active drug in the body, potentially at a slower rate.
-
PEGylation: Attaching polyethylene glycol (PEG) chains to the molecule to increase its size and reduce renal clearance.
-
Lipidation: Adding lipid chains to enhance binding to plasma proteins like albumin, which can act as a reservoir for the drug.
-
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with Olcegepant.
| Problem | Potential Cause | Suggested Solution |
| Variability in Efficacy | Inconsistent drug administration (IV). | Ensure proper training on intravenous injection techniques in rodents. Use a consistent injection speed and volume. Consider using a catheter for repeated dosing to minimize stress and ensure accurate delivery. |
| Animal stress affecting physiological response. | Acclimatize animals to handling and experimental procedures before the study begins. Maintain a consistent and quiet environment. | |
| Formulation instability. | Prepare fresh formulations for each experiment. If using a vehicle, ensure Olcegepant remains fully dissolved and stable throughout the experiment. | |
| Unexpected Toxicity or Adverse Events | Off-target effects. | While Olcegepant is selective for the CGRP receptor, it may have some activity at the AMY1 receptor. Review literature for known off-target effects of CGRP antagonists. Consider including additional monitoring parameters in your study (e.g., blood pressure, heart rate). |
| Vehicle-related toxicity. | Run a vehicle-only control group to assess any effects of the formulation components. | |
| Rapid injection leading to adverse events. | Administer intravenous injections slowly to avoid acute cardiovascular or respiratory responses. | |
| Difficulty in Achieving Sustained Therapeutic Levels | Rapid clearance of the compound. | This is an inherent property of many small molecules. Consider the formulation and chemical modification strategies mentioned in the FAQs to prolong the duration of action. |
| Suboptimal dosing regimen. | Conduct a dose-response study to determine the optimal dose for your model. For longer-term studies, a continuous infusion or a long-acting formulation may be necessary. | |
| Inconsistent Pharmacokinetic (PK) Data | Issues with blood sampling. | Standardize the blood collection procedure, including the site of collection and the volume of blood drawn. Use appropriate anticoagulants and process samples promptly. |
| Analytical method variability. | Validate your bioanalytical method for accuracy, precision, and stability of the analyte in the biological matrix. |
Quantitative Data
The following table summarizes representative pharmacokinetic parameters for a small molecule CGRP antagonist administered intravenously to rats. This data can serve as a reference for what might be expected with Olcegepant in a preclinical setting.
| Parameter | Value | Unit |
| Half-life (t½) | 3.0 - 5.2 | hours |
| Clearance (CL) | 62.6 - 73.6 | mL/min/kg |
| Volume of Distribution (Vd) | 8.0 - 16.8 | L/kg |
| Bioavailability (Oral) | < 1 | % |
Data is representative of small molecule CGRP antagonists and is intended for illustrative purposes.
Experimental Protocols
Pharmacokinetic Study of Intravenously Administered Olcegepant in Rats
Objective: To determine the pharmacokinetic profile of Olcegepant following a single intravenous bolus administration in rats.
Materials:
-
Olcegepant
-
Vehicle for solubilization (e.g., DMSO, PEG300, Tween-80, saline)
-
Male Wistar rats (250-300g)
-
Syringes and needles for intravenous injection
-
Blood collection tubes (with anticoagulant)
-
Centrifuge
-
Freezer (-80°C)
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
Methodology:
-
Animal Acclimatization: House rats in a controlled environment for at least one week prior to the experiment.
-
Formulation Preparation: Prepare the Olcegepant formulation at the desired concentration in the chosen vehicle. Ensure complete dissolution.
-
Dosing: Administer a single intravenous bolus of the Olcegepant formulation to each rat via the tail vein. Record the exact time of administration.
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from a suitable site (e.g., saphenous vein or via a cannula) at the following time points: pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Sample Processing: Immediately place blood samples into tubes containing an anticoagulant. Centrifuge the samples to separate plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of Olcegepant in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as half-life (t½), clearance (CL), and volume of distribution (Vd).
Pharmacodynamic Assessment of Olcegepant Duration of Action using the Capsaicin-Induced Dermal Vasodilation (CIDV) Model in Mice
Objective: To evaluate the duration of the inhibitory effect of Olcegepant on CGRP-mediated vasodilation.
Materials:
-
Olcegepant and vehicle
-
Capsaicin solution (e.g., 1 mg/mL in ethanol)
-
Male C57BL/6 mice
-
Laser Doppler flowmetry imager
-
Anesthesia (e.g., isoflurane)
Methodology:
-
Animal Acclimatization: Acclimatize mice to the experimental setup.
-
Baseline Measurement: Anesthetize the mice and measure the baseline dermal blood flow on the dorsal side of the ear using the laser Doppler imager.
-
Compound Administration: Administer Olcegepant or vehicle intravenously at various time points before the capsaicin challenge (e.g., 1, 4, 8, 12, and 24 hours prior).
-
Capsaicin Challenge: At the designated time after compound administration, topically apply a small volume (e.g., 10 µL) of capsaicin solution to the ear.
-
Post-Capsaicin Measurement: Immediately after capsaicin application, continuously measure the dermal blood flow for a set period (e.g., 15-30 minutes).
-
Data Analysis: Calculate the area under the curve (AUC) of the blood flow response to capsaicin. Compare the AUC between vehicle- and Olcegepant-treated groups at each time point to determine the duration of the inhibitory effect.
Visualizations
Caption: CGRP signaling pathway and the antagonistic action of Olcegepant.
Caption: Workflow for evaluating long-acting formulations of Olcegepant.
References
Bibs 39 toxicity and how to mitigate it
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the potential toxicity of BIBS 39, a nonpeptide angiotensin II (AII) receptor antagonist. As specific toxicity data for this compound is limited in publicly available literature, this guidance is primarily based on the known class effects of angiotensin II receptor blockers (ARBs). It is presumed that the toxicological profile of this compound will be largely consistent with that of other ARBs.
Troubleshooting Guides
This section provides guidance on how to identify and mitigate specific issues that may arise during in vitro and in vivo experiments with this compound.
Issue 1: Unexpected Cell Death or Reduced Viability in In Vitro Assays
-
Possible Cause: Off-target effects or cellular stress at high concentrations.
-
Troubleshooting Steps:
-
Concentration-Response Curve: Perform a detailed concentration-response experiment to determine the EC50 for the desired activity and the CC50 (50% cytotoxic concentration).
-
Solvent Control: Ensure that the solvent used to dissolve this compound is not contributing to cytotoxicity by running a solvent-only control.
-
Assay-Specific Controls: Include appropriate positive and negative controls for the specific cytotoxicity assay being used (e.g., staurosporine for apoptosis induction).
-
Alternative Cell Lines: Test the compound in a panel of cell lines to assess for cell type-specific toxicity.
-
Issue 2: Significant Drop in Blood Pressure (Hypotension) in Animal Models
-
Possible Cause: Exaggerated pharmacological effect due to high dosage or underlying cardiovascular conditions in the animal model.
-
Troubleshooting Steps:
-
Dose-Response Study: Conduct a thorough dose-response study to identify the minimum effective dose that achieves the desired therapeutic effect without causing severe hypotension.
-
Cardiovascular Monitoring: Continuously monitor blood pressure and heart rate using telemetry or other appropriate methods.
-
Fluid and Electrolyte Balance: Ensure animals are adequately hydrated and maintain proper electrolyte balance, as dehydration can exacerbate hypotensive effects.[1]
-
Concomitant Medications: Be aware of potential interactions with other administered drugs that may also affect blood pressure.[1]
-
Issue 3: Elevated Serum Potassium Levels (Hyperkalemia) in Animal Models
-
Possible Cause: Inhibition of aldosterone secretion, a known effect of ARBs, leading to reduced potassium excretion.[1]
-
Troubleshooting Steps:
-
Regular Monitoring: Frequently monitor serum potassium levels throughout the study.
-
Dietary Potassium: Use a standardized diet with a known and controlled potassium content.
-
Renal Function Assessment: Evaluate renal function, as impaired kidney function can increase the risk of hyperkalemia.[1][2]
-
Concurrent Drug Use: Avoid co-administration with potassium-sparing diuretics or potassium supplements.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a nonpeptide angiotensin II receptor antagonist. It selectively blocks the angiotensin II type 1 (AT1) receptor, which inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II. This leads to vasodilation and a reduction in blood pressure.
Q2: What are the most common potential toxicities associated with this compound, based on the ARB class effects?
A2: Based on the known side effects of angiotensin II receptor blockers, the most anticipated toxicities include hypotension (low blood pressure), hyperkalemia (high potassium levels), and potential for renal function deterioration, especially in susceptible models. Dizziness has also been reported as a possible side effect.
Q3: Are there any concerns about hepatotoxicity with this compound?
A3: While rare, some ARBs have been associated with mild, transient serum enzyme elevations and, in very infrequent cases, clinically apparent acute liver injury. Therefore, it is prudent to monitor liver function during preclinical studies with this compound.
Q4: How should I monitor for potential renal toxicity in my experiments?
A4: Regular monitoring of serum creatinine and blood urea nitrogen (BUN) is recommended. A decrease in glomerular filtration rate (GFR) may also be observed. In cases of suspected renal toxicity, histological examination of the kidneys should be performed at the end of the study.
Q5: Is there a risk of angioedema with this compound?
A5: Angioedema is a rare but serious adverse effect associated with ARBs, though it is less common than with ACE inhibitors. Researchers should be vigilant for any signs of swelling in the face, lips, or airways in animal models.
Data Presentation: Summary of Potential Toxicities of Angiotensin II Receptor Blockers
| Toxicity | Description | Incidence with ARBs (General) | Monitoring Parameters | Mitigation Strategies |
| Hypotension | Excessive lowering of blood pressure. | Common (dose-dependent) | Blood pressure, heart rate. | Careful dose selection, ensure adequate hydration. |
| Hyperkalemia | Elevated levels of potassium in the blood. | Less common | Serum potassium levels. | Monitor renal function, avoid concurrent use of potassium-sparing diuretics or potassium supplements. |
| Renal Dysfunction | Deterioration of kidney function. | Rare | Serum creatinine, Blood Urea Nitrogen (BUN), Glomerular Filtration Rate (GFR). | Use with caution in models with pre-existing renal disease or renal artery stenosis. |
| Hepatotoxicity | Liver damage. | Very Rare | Serum aminotransferases (ALT, AST), bilirubin. | Routine monitoring of liver function tests. |
| Angioedema | Swelling of the deep layers of the skin and other tissues. | Very Rare | Clinical observation for swelling of the face, lips, and airways. | Immediate discontinuation of the compound if observed. |
Experimental Protocols
Protocol 1: In Vivo Assessment of Cardiovascular Toxicity in a Rodent Model
-
Animal Model: Spontaneously Hypertensive Rats (SHR) or normotensive Wistar-Kyoto (WKY) rats.
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Group Allocation: Randomly assign animals to vehicle control and this compound treatment groups (at least 3 doses).
-
Compound Administration: Administer this compound or vehicle orally or via the desired route once daily for the study duration (e.g., 14 or 28 days).
-
Cardiovascular Monitoring:
-
Implant telemetry transmitters for continuous measurement of blood pressure and heart rate.
-
Alternatively, use a non-invasive tail-cuff method to measure blood pressure at regular intervals.
-
-
Blood Sampling: Collect blood samples at baseline and at specified time points throughout the study for analysis of electrolytes (especially potassium) and markers of renal and hepatic function.
-
Terminal Procedures: At the end of the study, euthanize animals and collect organs (heart, kidneys, liver) for histopathological examination.
Protocol 2: Assessment of In Vitro Cytotoxicity using an MTT Assay
-
Cell Culture: Plate a suitable cell line (e.g., HEK293, HepG2) in a 96-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium. Also, prepare a vehicle control.
-
Cell Treatment: Remove the old medium and add the medium containing different concentrations of this compound or vehicle control to the cells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the CC50 value.
Mandatory Visualizations
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the mechanism of action of this compound.
Caption: A logical workflow for in vivo toxicity monitoring during studies with this compound.
References
Technical Support Center: Adjusting Bibs 39 Dosage for Different Animal Models
Disclaimer: Comprehensive searches for a compound specifically named "Bibs 39" in publicly available scientific literature and databases did not yield any results. The following information is provided as a template for researchers and scientists, using the placeholder "this compound" to illustrate how a technical support center for a novel compound would be structured. The experimental details, data, and pathways are hypothetical and should be replaced with actual data for your compound of interest.
The principles of dose extrapolation between animal models are critical for preclinical research.[1][2] Key considerations include allometric scaling, which accounts for differences in body surface area and metabolic rates across species.[2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is the general principle for adjusting the dosage of this compound between different animal models?
A1: The primary method for extrapolating drug dosages between different animal species is allometric scaling. This approach normalizes the dose to the body surface area (BSA) of the animal, which generally correlates better with metabolic rate than body weight alone. It is important to remember that larger animals typically have lower metabolic rates and thus require a smaller drug dose on a per-kilogram basis.
Q2: How do I calculate the equivalent dose of this compound from a mouse to a rat model?
A2: To convert a dose from one animal species to another, you can use the Human Equivalent Dose (HED) calculation principles, adapting them for animal-to-animal conversion. This often involves using a Km factor, which is the body weight (kg) divided by the body surface area (m²). The dose conversion can be calculated using the following formula:
Dose in Species 2 (mg/kg) = Dose in Species 1 (mg/kg) × (Km of Species 1 / Km of Species 2)
For example, to convert a mouse dose to a rat dose, you would use their respective Km factors.
Q3: Are there alternatives to allometric scaling for dose determination?
A3: Yes, other methods include the pharmacokinetically guided approach, which uses data on the drug's activity and clearance in different species. Physiologically based pharmacokinetic (PBPK) modeling is another sophisticated method that uses real physiological data to simulate the drug's behavior in different species.
Troubleshooting Guide
Q1: I administered the calculated dose of this compound to a larger animal model, but I'm observing unexpected toxicity. What could be the reason?
A1: Several factors could contribute to this. While allometric scaling is a useful guide, it doesn't account for species-specific differences in drug metabolism and clearance. For instance, a species may lack a specific enzyme required for the drug's breakdown, leading to toxicity even at a scaled dose. It is crucial to conduct preliminary dose-ranging studies in any new animal model to establish the maximum tolerated dose (MTD).
Q2: My this compound formulation is not showing the expected efficacy in a new animal model, even after adjusting the dose. What should I check?
A2: First, verify the stability and solubility of your formulation under the experimental conditions. Then, consider the route of administration and bioavailability in the new model. The absorption, distribution, metabolism, and excretion (ADME) profile of this compound could differ significantly between species. It may be necessary to conduct pharmacokinetic studies to determine the plasma concentration of the compound over time.
Q3: I am seeing significant variation in response to this compound within the same animal cohort. What are the potential causes?
A3: Intra-animal variation can be due to several factors, including genetic differences within the animal strain, variations in age and weight, and the health status of the animals. Ensure that your experimental protocol is standardized, including the time of day for dosing and the formulation preparation process.
Quantitative Data Summary
The following table provides a hypothetical summary of this compound dosage and pharmacokinetic parameters across different animal models.
| Animal Model | Km Factor | No-Observed-Adverse-Effect-Level (NOAEL) (mg/kg) | Maximum Tolerated Dose (MTD) (mg/kg) | Route of Administration |
| Mouse (20g) | 3 | 50 | 100 | Oral (gavage) |
| Rat (150g) | 6 | 25 | 50 | Oral (gavage) |
| Rabbit (1.8kg) | 12 | 12.5 | 25 | Intravenous |
| Dog (10kg) | 20 | 7.5 | 15 | Intravenous |
This data is for illustrative purposes only.
Experimental Protocols
Protocol: Oral Administration of this compound in a Mouse Model
-
Preparation of Formulation:
-
Based on the desired dosage (e.g., 50 mg/kg), calculate the total amount of this compound required for the cohort.
-
Prepare a vehicle solution (e.g., 0.5% carboxymethylcellulose in sterile water).
-
Suspend this compound in the vehicle to the desired final concentration (e.g., 5 mg/mL). Ensure the suspension is homogenous by vortexing before each administration.
-
-
Animal Handling and Dosing:
-
Weigh each mouse to determine the precise volume of the formulation to be administered.
-
Gently restrain the mouse.
-
Using a gavage needle of appropriate size, administer the calculated volume of the this compound suspension directly into the stomach.
-
Monitor the animal for any immediate adverse reactions.
-
-
Post-Administration Monitoring:
-
Return the animal to its cage and monitor for signs of toxicity or distress at regular intervals (e.g., 1, 4, and 24 hours post-dosing).
-
Record all observations in the study log.
-
Mandatory Visualizations
Signaling Pathway
References
Validation & Comparative
A Comparative Analysis of the Antihypertensive Effects of Bibs 39 and BIBS 222
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antihypertensive properties of two nonpeptide angiotensin II receptor antagonists, Bibs 39 and BIBS 222. The information presented is compiled from preclinical studies and aims to offer an objective overview of their performance, supported by available experimental data.
Overview of this compound and BIBS 222
This compound and BIBS 222 are benzimidazole derivatives that function as angiotensin II (AII) receptor antagonists. They selectively block the AT1 receptor subtype, thereby inhibiting the vasoconstrictive and aldosterone-secreting effects of AII, which are key mechanisms in the pathophysiology of hypertension. While both compounds share a common mechanism of action, they exhibit differences in their receptor affinity, in vitro vascular effects, and in vivo antihypertensive potency and duration of action.
Quantitative Data Summary
The following tables summarize the key quantitative data gathered from in vitro and in vivo studies comparing this compound and BIBS 222.
Table 1: In Vitro Receptor Binding Affinity
| Compound | AT1 Receptor Kᵢ (nM) | AT2 Receptor Kᵢ (nM) | AT1/AT2 Selectivity Ratio |
| This compound | 29 ± 7 | 480 ± 110 | 17-fold |
| BIBS 222 | 20 ± 7 | 730 ± 170 | 37-fold |
Data from Zhang et al. (1992). Kᵢ represents the inhibitory constant, with a lower value indicating higher binding affinity.
Table 2: In Vitro Functional Antagonism in Isolated Rabbit Aorta
| Compound | Antagonism Type | pA₂ Value | K₈ Value (M) | Maximal Response Reduction |
| This compound | Competitive (Surmountable) | 8.14 ± 0.08 | - | No significant reduction |
| BIBS 222 | Non-competitive (Insurmountable) | - | 9.01 (± 3.22) x 10⁻⁸ | ~25% |
Data from Zhang et al. (1992). pA₂ is a measure of the potency of a competitive antagonist. K₈ is the equilibrium dissociation constant for a non-competitive antagonist.
Table 3: In Vivo Antihypertensive Efficacy in Conscious Renal Hypertensive Rats
| Compound | ED₃₀ (mg/kg, i.v.) | Duration of Action |
| This compound | ~2 | Shorter |
| BIBS 222 | ~2 | Longer |
ED₃₀ is the dose required to produce 30% of the maximal antihypertensive effect. Data suggests similar potency but different duration of action.
Experimental Protocols
This section details the methodologies employed in the key experiments cited in this guide.
Radioligand Binding Assay
Objective: To determine the binding affinity of this compound and BIBS 222 for angiotensin II receptor subtypes (AT1 and AT2).
Methodology:
-
Tissue Preparation: Membranes were prepared from tissues known to express AT1 and AT2 receptors (e.g., rat liver for AT1, rat adrenal cortex for AT2).
-
Radioligand: [¹²⁵I]Angiotensin II was used as the radiolabeled ligand.
-
Assay Conditions: Membranes were incubated with the radioligand in the presence of increasing concentrations of the unlabeled competitor compounds (this compound or BIBS 222).
-
Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters was quantified using a gamma counter.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀) was determined. The inhibitory constant (Kᵢ) was then calculated using the Cheng-Prusoff equation.
Isolated Rabbit Aorta Contraction Study
Objective: To characterize the functional antagonism of this compound and BIBS 222 on angiotensin II-induced vascular contraction.
Methodology:
-
Tissue Preparation: Rings of thoracic aorta were dissected from rabbits and mounted in organ baths containing a physiological salt solution, maintained at 37°C and aerated with 95% O₂ and 5% CO₂.
-
Contraction Measurement: Changes in isometric tension were recorded using force-displacement transducers.
-
Experimental Protocol: Cumulative concentration-response curves to angiotensin II were generated in the absence and presence of increasing concentrations of this compound or BIBS 222.
-
Data Analysis: For competitive antagonism (this compound), the pA₂ value was determined from Schild plot analysis. For non-competitive antagonism (BIBS 222), the K₈ value and the percentage reduction in the maximal response were calculated.
In Vivo Antihypertensive Activity in Conscious Renal Hypertensive Rats
Objective: To evaluate the antihypertensive efficacy and duration of action of this compound and BIBS 222 in a conscious animal model of hypertension.
Methodology:
-
Animal Model: Renal hypertension was induced in rats by constriction of one renal artery (two-kidney, one-clip Goldblatt model).
-
Blood Pressure Measurement: Mean arterial pressure (MAP) was continuously monitored in conscious, unrestrained rats via a catheter implanted in the carotid or femoral artery.
-
Drug Administration: this compound and BIBS 222 were administered intravenously (i.v.) at various doses.
-
Data Analysis: The dose-dependent decrease in MAP was recorded. The ED₃₀ (the dose causing a 30% reduction in the pressor response to exogenous angiotensin II or a 30% reduction in baseline MAP) was calculated to compare the potency of the two compounds. The duration of the antihypertensive effect was also monitored over time.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and BIBS 222 and the general workflow for their comparative evaluation.
Caption: Angiotensin II Signaling Pathway and Point of Intervention for this compound and BIBS 222.
Caption: General Experimental Workflow for Comparing Antihypertensive Compounds.
Conclusion
Both this compound and BIBS 222 are potent and selective AT1 receptor antagonists with demonstrated antihypertensive effects.
-
Receptor Affinity: BIBS 222 shows a slightly higher affinity and greater selectivity for the AT1 receptor compared to this compound.
-
In Vitro Antagonism: this compound acts as a competitive antagonist, causing a parallel rightward shift in the angiotensin II concentration-response curve. In contrast, BIBS 222 exhibits non-competitive antagonism, not only shifting the curve but also reducing the maximal contractile response to angiotensin II. This suggests a potentially more insurmountable blockade by BIBS 222 at the receptor level.
-
In Vivo Efficacy: In conscious renal hypertensive rats, both compounds demonstrate similar antihypertensive potency, with an ED₃₀ of approximately 2 mg/kg (i.v.). However, BIBS 222 is reported to have a longer duration of action than this compound.
The choice between these two compounds for further development would likely depend on the desired pharmacological profile. The insurmountable antagonism and longer duration of action of BIBS 222 might be advantageous for sustained blood pressure control. However, the competitive nature of this compound could offer a different therapeutic profile. Further studies, including pharmacokinetic and long-term efficacy and safety assessments, would be necessary to fully delineate their therapeutic potential.
A Comparative Guide to Bibs 39 and DuP 753 (Losartan): Angiotensin II Receptor Antagonists
This guide provides a detailed comparison of two nonpeptide angiotensin II (AII) receptor antagonists, Bibs 39 and DuP 753 (more commonly known as Losartan). Both compounds are potent inhibitors of the renin-angiotensin system, a critical regulator of blood pressure and cardiovascular function. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their respective in vitro and in vivo pharmacological properties, supported by experimental data and detailed methodologies.
Executive Summary
This compound and Losartan are both effective antagonists of the angiotensin II receptor. However, they exhibit key differences in their receptor selectivity. Losartan is a highly selective antagonist for the angiotensin II type 1 (AT1) receptor, whereas this compound demonstrates affinity for both AT1 and AT2 receptors, with a lower selectivity for the AT1 subtype compared to Losartan.[1][2] Despite this, in vivo studies in conscious renal hypertensive rats have shown that both compounds exhibit a comparable dose-dependent antihypertensive effect when administered intravenously.[1] A significant gap in the publicly available data for this compound is its pharmacokinetic profile, limiting a direct comparison of its absorption, distribution, metabolism, and excretion (ADME) properties with the well-characterized profile of Losartan.
Data Presentation
In Vitro Receptor Binding Affinity
The following table summarizes the in vitro binding affinities of this compound and Losartan for the angiotensin II receptor subtypes.
| Compound | Receptor Subtype | Binding Affinity (Ki) | AT1/AT2 Selectivity |
| This compound | AT1 | 29 ± 7 nM[3] | 17-fold for AT1[3] |
| AT2 | 480 ± 110 nM | ||
| DuP 753 (Losartan) | AT1 | Not explicitly defined as Ki in the provided results, but noted for its high selectivity. | Significantly higher than this compound |
| AT2 | Low affinity |
In Vivo Antihypertensive Efficacy
The table below presents the in vivo antihypertensive efficacy of this compound and Losartan in a rat model of hypertension.
| Compound | Animal Model | Route of Administration | Efficacy Metric (ED30) |
| This compound | Conscious Renal Hypertensive Rats | Intravenous | ~2 mg/kg |
| DuP 753 (Losartan) | Conscious Renal Hypertensive Rats | Intravenous | ~2 mg/kg |
Pharmacokinetic Parameters
| Parameter | DuP 753 (Losartan) | This compound |
| Oral Bioavailability | ~33% | Data not available |
| Metabolism | Metabolized to an active metabolite, E-3174, which is 10-40 times more potent. | Data not available |
| Half-life | Parent compound: ~2 hours; Active metabolite (E-3174): 6-9 hours | Data not available |
| Protein Binding | High | Data not available |
Signaling Pathways and Experimental Workflows
Angiotensin II Signaling Pathway
The following diagram illustrates the renin-angiotensin system and the points of intervention for angiotensin II receptor antagonists like this compound and Losartan.
Caption: Renin-Angiotensin System and antagonist intervention points.
Experimental Workflow: In Vivo Blood Pressure Measurement
This diagram outlines the typical workflow for assessing the antihypertensive effects of compounds in a rat model.
Caption: Workflow for in vivo blood pressure measurement in rats.
Experimental Protocols
Radioligand Binding Assay for AT1 and AT2 Receptors
Objective: To determine the binding affinity (Ki) of test compounds for angiotensin II receptor subtypes.
Materials:
-
[125I]-Sar1, Ile8-Angiotensin II (radioligand)
-
Membrane preparations from tissues or cells expressing AT1 and/or AT2 receptors (e.g., rat liver, adrenal cortex, or transfected cell lines)
-
Test compounds (this compound, Losartan) at various concentrations
-
Specific non-labeled ligands for determining non-specific binding (e.g., unlabeled Angiotensin II, PD123319 for AT2)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.2% BSA, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.
-
For determining non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of the unlabeled ligand.
-
Incubate at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a gamma or scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Analyze the data using non-linear regression to determine the IC50 (concentration of the compound that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Antihypertensive Activity in Conscious Renal Hypertensive Rats
Objective: To evaluate the dose-dependent effect of test compounds on blood pressure in a hypertensive animal model.
Materials:
-
Renal hypertensive rats (e.g., two-kidney, one-clip model)
-
Test compounds (this compound, Losartan) formulated for intravenous administration
-
Anesthetic agent for surgery (e.g., pentobarbital)
-
Catheters for arterial and venous cannulation
-
Blood pressure transducer and recording system
-
Saline solution
Procedure:
-
Induce renal hypertension in rats by constricting one renal artery with a silver clip, leaving the contralateral kidney untouched.
-
After a period for hypertension to develop (e.g., 4-6 weeks), anesthetize the rats for surgical implantation of catheters.
-
Implant a catheter into the carotid artery for direct measurement of blood pressure and another into the jugular vein for drug administration.
-
Allow the rats to recover from surgery for at least 24 hours.
-
On the day of the experiment, connect the arterial catheter to a pressure transducer to record baseline mean arterial pressure (MAP) in conscious, freely moving rats.
-
Administer increasing intravenous doses of the test compound (this compound or Losartan) or vehicle.
-
Record the change in MAP after each dose.
-
Plot the dose-response curve and calculate the ED30, the dose required to produce a 30% reduction in the maximal pressor response to a challenge with exogenous angiotensin II, or a 30% reduction in baseline MAP.
Conclusion
This compound and DuP 753 (Losartan) are both potent angiotensin II receptor antagonists with demonstrated antihypertensive effects. The primary distinction lies in their receptor selectivity profile, with Losartan being highly selective for the AT1 receptor and this compound exhibiting affinity for both AT1 and AT2 receptors. While their intravenous efficacy in a hypertensive rat model appears comparable, the lack of publicly available pharmacokinetic data for this compound prevents a full comparative assessment of their drug-like properties. Further research into the ADME profile of this compound would be necessary to fully elucidate its therapeutic potential relative to established drugs like Losartan.
References
Unveiling the Potency of Bibs 39: A Comparative Analysis of AT1 Receptor Blockade
In the landscape of pharmacological research, particularly in the development of antihypertensive agents, the rigorous validation of a compound's mechanism of action is paramount. This guide provides a comprehensive comparison of Bibs 39, a nonpeptide angiotensin II (AII) receptor antagonist, with other established AT1 receptor blockers. Through a detailed examination of experimental data and methodologies, we aim to offer researchers, scientists, and drug development professionals a clear perspective on the efficacy and selectivity of this compound in AT1 receptor blockade.
The renin-angiotensin system (RAS) is a critical regulator of blood pressure and cardiovascular homeostasis. The angiotensin II type 1 (AT1) receptor, a key component of this system, mediates the vasoconstrictive and aldosterone-secreting effects of angiotensin II. Consequently, antagonists of the AT1 receptor are a cornerstone in the management of hypertension and related cardiovascular diseases. This compound has emerged as a potent and selective antagonist of the AT1 receptor.[1][2][3][4][5]
Comparative Binding Affinities of AT1 Receptor Antagonists
The binding affinity of an antagonist to its receptor is a primary indicator of its potency. This is often quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value for these parameters signifies a higher binding affinity. This compound demonstrates a high affinity for the AT1 receptor, distinguishing it from the AT2 subtype. For a comprehensive comparison, the binding affinities of this compound and other widely recognized AT1 receptor antagonists are summarized below.
| Compound | Ki (nM) for AT1 Receptor | Ki (nM) for AT2 Receptor | Selectivity (AT2/AT1) | Reference |
| This compound | 29 ± 7 | 480 ± 110 | ~17-fold | |
| Telmisartan | - | - | - | |
| Losartan | - | - | - | |
| Valsartan | - | - | - |
Note: Specific Ki values for Telmisartan, Losartan, and Valsartan were not uniformly available in the searched literature in the same format as for this compound. However, the rank order of affinity for the AT1 receptor has been reported as Telmisartan > Olmesartan > Candesartan > EXP3174 (active metabolite of Losartan) ≥ Valsartan ≥ Losartan.
Signaling Pathway of Angiotensin II and the Action of this compound
The binding of angiotensin II to the AT1 receptor initiates a cascade of intracellular signaling events, primarily through the Gq/11 protein pathway, leading to physiological responses such as vasoconstriction and cell growth. This compound, as a competitive antagonist, blocks this initial interaction, thereby inhibiting the downstream signaling cascade.
Caption: Angiotensin II signaling and this compound blockade.
Experimental Validation of AT1 Receptor Blockade
The efficacy of AT1 receptor antagonists is determined through a combination of in vitro and in vivo experiments. These assays are crucial for characterizing the potency, selectivity, and functional consequences of receptor blockade.
Experimental Workflow for AT1 Receptor Antagonist Validation
Caption: Workflow for validating AT1 receptor antagonists.
Detailed Experimental Protocols
For researchers aiming to replicate or build upon existing findings, detailed experimental protocols are essential. Below are standardized methodologies for key experiments used in the characterization of AT1 receptor antagonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for the AT1 and AT2 receptors.
Objective: To quantify the affinity of this compound and other antagonists for angiotensin II receptors.
Materials:
-
Cell membranes expressing human AT1 or AT2 receptors.
-
Radioligand: [125I]-Sar1, Ile8-Angiotensin II.
-
Test compounds: this compound, Telmisartan, Losartan, Valsartan.
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound or vehicle.
-
Incubate for 60 minutes at room temperature.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled angiotensin II.
-
Calculate the specific binding and determine the IC50 value for each compound by non-linear regression analysis.
-
Convert the IC50 values to Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: In Vitro Aorta Contraction
This assay assesses the functional antagonism of a compound by measuring its ability to inhibit angiotensin II-induced vasoconstriction in isolated vascular tissue.
Objective: To determine the functional potency (pA2 value) of this compound as an AT1 receptor antagonist.
Materials:
-
Isolated rabbit aorta.
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1).
-
Angiotensin II.
-
Test compound: this compound.
-
Organ bath system with isometric force transducers.
Procedure:
-
Isolate the thoracic aorta from a rabbit and cut it into rings of 2-3 mm in width.
-
Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2 and 5% CO2.
-
Allow the tissues to equilibrate for 60-90 minutes under a resting tension of 2g.
-
Obtain a cumulative concentration-response curve for angiotensin II.
-
Wash the tissues and incubate with a specific concentration of this compound for 30 minutes.
-
Obtain a second concentration-response curve for angiotensin II in the presence of this compound.
-
Repeat step 5 and 6 with increasing concentrations of this compound.
-
A parallel rightward shift in the concentration-response curve of angiotensin II indicates competitive antagonism.
-
Calculate the pA2 value from the Schild plot, which is a measure of the antagonist's potency. A pA2 value of 8.14 has been reported for this compound.
In Vivo Model: Pithed Rat
This model is used to evaluate the effect of an antagonist on the pressor response to angiotensin II in the absence of central nervous system influences.
Objective: To assess the in vivo efficacy of this compound in blocking angiotensin II-induced blood pressure increase.
Materials:
-
Male Wistar rats.
-
Anesthetics.
-
Catheters for drug administration and blood pressure measurement.
-
Angiotensin II.
-
Test compound: this compound.
-
Blood pressure monitoring system.
Procedure:
-
Anesthetize the rats and pith the spinal cord to eliminate central and reflex control of blood pressure.
-
Insert catheters into the jugular vein for drug administration and the carotid artery for blood pressure measurement.
-
Administer a ganglionic blocker to prevent autonomic outflow.
-
After stabilization, record the pressor responses to intravenous injections of angiotensin II.
-
Administer this compound intravenously at different doses.
-
Repeat the angiotensin II dose-response curve after each dose of this compound.
-
A dose-dependent rightward shift in the angiotensin II dose-response curve without a change in the maximal response is indicative of competitive antagonism in vivo.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound | Angiotensin Receptor Antagonist | MCE [medchemexpress.cn]
- 4. adooq.com [adooq.com]
- 5. Characterization of this compound and BIBS 222: two new nonpeptide angiotensin II receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Telmisartan (BIBS 39) Against Other Angiotensin II Receptor Blockers (ARBs)
A Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Telmisartan, initially developed under the research code BIBS 39, with other prominent Angiotensin II Receptor Blockers (ARBs). The analysis is supported by data from comparative clinical studies, with a focus on antihypertensive effects and metabolic benefits.
Telmisartan is an orally active, nonpeptide angiotensin II antagonist that selectively and insurmountably binds to the angiotensin II type 1 (AT1) receptor.[1] Like other ARBs, it blocks the vasoconstrictor and aldosterone-secreting effects of angiotensin II, which is a primary pressor agent in the renin-angiotensin system.[1] This action leads to a reduction in arterial blood pressure.[1] Unique among ARBs, Telmisartan exhibits the longest half-life (approximately 24 hours) and the highest affinity for the AT1 receptor, which contributes to sustained blood pressure control over the entire dosing interval.[2][3] Additionally, emerging studies suggest that Telmisartan possesses partial peroxisome proliferator-activated receptor-gamma (PPARγ) agonistic properties, which may contribute to beneficial metabolic effects on glucose and lipid metabolism.
Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)
ARBs exert their therapeutic effects by intervening in the Renin-Angiotensin-Aldosterone System (RAAS), a critical hormonal cascade that regulates blood pressure and fluid balance. The diagram below illustrates the RAAS pathway and the specific point of intervention for ARBs.
Comparative Antihypertensive Efficacy
Telmisartan has been compared against other widely used ARBs, including Losartan, Valsartan, and Olmesartan, in numerous clinical trials. A key differentiator is its long half-life, which provides consistent 24-hour blood pressure control, particularly in the early morning hours when cardiovascular risk is highest.
Telmisartan vs. Losartan
Multiple meta-analyses and head-to-head trials have concluded that Telmisartan provides greater reductions in both systolic blood pressure (SBP) and diastolic blood pressure (DBP) compared to Losartan. This superior efficacy is particularly noted during the last 6 hours of the 24-hour dosing interval. For instance, one meta-analysis found Telmisartan 40/80 mg to be superior to Losartan 50/100 mg in controlling DBP and SBP at the end of the dosing interval. However, some individual studies with smaller cohorts have found both drugs to be equally effective and well-tolerated in managing essential hypertension.
Telmisartan vs. Valsartan
Comparative studies between Telmisartan and Valsartan have shown that Telmisartan may offer more potent blood pressure reduction. A meta-analysis of clinical trials indicated that Telmisartan therapy was associated with statistically significant greater reductions in both SBP and DBP compared to Valsartan. A study comparing Telmisartan 80 mg with Valsartan 160 mg found that Telmisartan provided significantly greater mean decreases in SBP and DBP over the 24-hour interval and especially during the last 6 hours. When combined with hydrochlorothiazide (HCTZ), the Telmisartan 80mg/HCTZ 25mg combination also resulted in significantly greater blood pressure reductions than the Valsartan 160mg/HCTZ 25mg combination.
Telmisartan vs. Olmesartan
The comparison between Telmisartan and Olmesartan has yielded more varied results. Some studies suggest Olmesartan may have a more potent blood pressure-lowering effect. One crossover study in Japanese patients with type 2 diabetes and hypertension found that Olmesartan 20 mg/day lowered mean SBP and DBP more significantly than Telmisartan 40 mg/day. Conversely, other research highlights Telmisartan's advantages, particularly in controlling early morning blood pressure and its beneficial effects on metabolic profiles.
Quantitative Data Summary
The following tables summarize the quantitative data from key comparative studies.
Table 1: Comparison of Blood Pressure Reduction (mmHg)
| Comparison | Study Drug & Dose | Comparator Drug & Dose | SBP Reduction | DBP Reduction | Study Population / Notes | Citation(s) |
|---|---|---|---|---|---|---|
| Telmisartan vs. Losartan | Telmisartan 40-80 mg | Losartan 50-100 mg | Greater reduction (mean diff: 2.1 mmHg) | Greater reduction (mean diff: 1.5 mmHg) | Meta-analysis; Last 6-h ambulatory BP. | |
| Telmisartan 40-80 mg | Losartan 50-100 mg | - | - | No statistically significant difference. | ||
| Telmisartan vs. Valsartan | Telmisartan 80 mg | Valsartan 160 mg | -20.7 ± 18.1 | -16.3 ± 13.0 | Similar reduction to Valsartan. | |
| Valsartan 160 mg | - | -22.5 ± 17.0 | -16.8 ± 9.3 | Similar reduction to Telmisartan. | ||
| Telmisartan 80 mg/HCTZ 25 mg | Valsartan 160 mg/HCTZ 25 mg | -24.0 ± 17.6 | -17.6 | Significantly greater reduction. | ||
| Valsartan 160 mg/HCTZ 25 mg | - | -21.2 ± 16.1 | -16.1 | - | ||
| Telmisartan vs. Olmesartan | Telmisartan 40 mg | Olmesartan 20 mg | Less significant reduction. | Less significant reduction. | Crossover study; Type 2 diabetics. |
| | Telmisartan 40 mg | Olmesartan 20 mg | Increased SBP/DBP after switching from Telmisartan. | Increased SBP/DBP after switching from Telmisartan. | Crossover; CHF & metabolic syndrome. | |
Metabolic and Pleiotropic Effects
Beyond blood pressure reduction, ARBs can have additional, or pleiotropic, effects. Telmisartan is particularly noted for its potential metabolic benefits, which may be linked to its partial PPARγ agonism.
-
Glucose and Insulin Metabolism: Studies have shown that Telmisartan can improve insulin sensitivity and reduce glucose levels. In a study comparing it with Olmesartan in hypertensive, obese patients, only the Telmisartan group showed a significant decrease in glucose, insulin, and HOMA-IR (a measure of insulin resistance).
-
Lipid Profile: The effects on lipid profiles vary. One study showed that Olmesartan led to a significant decrease in total and LDL cholesterol, which was not observed with Telmisartan. However, another study in patients with chronic heart failure and metabolic syndrome found that switching from Telmisartan to Olmesartan led to an increase in total cholesterol, LDL cholesterol, and triglycerides, which returned to baseline upon switching back to Telmisartan.
-
Anti-inflammatory Effects: In a study with diabetic patients, Olmesartan showed more significant decreases in inflammatory markers like interleukin-6 and hs-CRP compared to Telmisartan.
Table 2: Comparison of Metabolic and Other Effects
| Comparison | Parameter | Telmisartan Effect | Comparator Effect | Study Population | Citation(s) |
|---|---|---|---|---|---|
| Telmisartan vs. Olmesartan | Fasting Glucose | Significant Decrease | No significant change | Hypertensive, obese patients | |
| Insulin / HOMA-IR | Significant Decrease | No significant change | Hypertensive, obese patients | ||
| Total Cholesterol | No significant change | Significant Decrease | Hypertensive, obese patients | ||
| LDL Cholesterol | No significant change | Significant Decrease | Hypertensive, obese patients | ||
| Inflammatory Markers | Less significant decrease | More significant decrease | Type 2 diabetics |
| Telmisartan vs. Losartan | Proteinuria | More effective at reduction | Less effective | Diabetic nephropathy | |
Experimental Protocols & Methodologies
The data presented are derived from randomized controlled trials (RCTs), which are the gold standard for evaluating the efficacy of therapeutic interventions. A typical workflow for such a trial is outlined below.
Key Methodological Components:
-
Study Design: Most comparative efficacy trials are designed as multicenter, randomized, double-blind, parallel-group studies. Crossover designs are also used, where patients receive both treatments sequentially.
-
Patient Population: Participants are typically adults with mild-to-moderate essential hypertension. Specific cohorts may include patients with comorbidities like type 2 diabetes, metabolic syndrome, or chronic heart failure.
-
Washout/Run-in Period: A single-blind placebo run-in phase (typically 2-4 weeks) is common to establish a stable baseline blood pressure off any prior antihypertensive medication.
-
Randomization: Patients are randomly assigned to receive one of the study medications to minimize bias. The double-blind nature means neither the patient nor the investigator knows which treatment is being administered.
-
Primary Efficacy Endpoint: The primary outcome is typically the change from baseline in mean seated trough cuff blood pressure (systolic and diastolic) after a defined treatment period (e.g., 8 or 12 weeks).
-
Secondary Endpoints: A crucial secondary endpoint is the change in 24-hour ambulatory blood pressure monitoring (ABPM), which provides a more accurate assessment of blood pressure control over the entire dosing interval. Other secondary endpoints include changes in metabolic parameters (e.g., HbA1c, lipid profiles), inflammatory markers, and the incidence of adverse events.
-
Titration: In some study designs, the drug dosage may be increased (uptitrated) if the initial dose does not achieve a target blood pressure response after a set period.
References
- 1. Blood pressure-lowering efficacy of antihypertensive drugs and their combinations: a systematic review and meta-analysis of randomised, double-blind, placebo-controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Evaluation of Angiotensin II Receptor Blockers for 24‐Hour Blood Pressure Control: Meta‐Analysis of a Clinical Database - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Reactivity Assessment of Biotherapeutics
Introduction:
Cross-reactivity, the unintended binding of a therapeutic agent to off-target molecules, is a critical consideration in drug development. For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a biotherapeutic is paramount for predicting potential adverse effects and ensuring clinical safety. While the specific entity "Bibs 39" did not yield specific data in the context of cross-reactivity studies, this guide provides a comprehensive framework for conducting and presenting such studies for any biotherapeutic. This guide outlines common experimental methodologies, data presentation standards, and visual representations of key concepts and workflows.
Experimental Protocols for Cross-Reactivity Assessment
A thorough evaluation of cross-reactivity involves a combination of in vitro and in vivo assays. The choice of methods depends on the nature of the therapeutic and its intended target.
1. Enzyme-Linked Immunosorbent Assay (ELISA):
ELISA is a widely used method to quantify the binding of a therapeutic to a panel of off-target proteins.
-
Methodology:
-
Coating: Microtiter plate wells are coated with a panel of purified, potential off-target proteins.
-
Blocking: Unbound sites in the wells are blocked using a blocking agent (e.g., bovine serum albumin) to prevent non-specific binding.
-
Incubation: The biotherapeutic being tested is added to the wells and incubated to allow for binding to the coated proteins.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that specifically binds to the therapeutic is added.
-
Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme to produce a measurable color change.
-
Data Analysis: The absorbance is read using a spectrophotometer, and the signal intensity is proportional to the amount of bound therapeutic.
-
2. Immunoblotting (Western Blotting):
Immunoblotting provides qualitative information about the molecular weight of off-target proteins recognized by the therapeutic.
-
Methodology:
-
Protein Separation: Proteins from a cell lysate or tissue homogenate are separated by size using gel electrophoresis.
-
Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: The membrane is blocked to prevent non-specific binding.
-
Primary Antibody Incubation: The membrane is incubated with the biotherapeutic (acting as the primary antibody).
-
Secondary Antibody Incubation: A labeled secondary antibody that recognizes the therapeutic is added.
-
Detection: The signal from the labeled secondary antibody is detected, revealing bands corresponding to the proteins to which the therapeutic has bound.
-
3. Surface Plasmon Resonance (SPR):
SPR is a label-free technique that provides real-time quantitative data on the binding affinity and kinetics of a therapeutic to off-target molecules.
-
Methodology:
-
Immobilization: A panel of off-target proteins is immobilized on a sensor chip.
-
Analyte Injection: The biotherapeutic (analyte) is flowed over the sensor chip surface.
-
Binding Measurement: The binding of the therapeutic to the immobilized proteins causes a change in the refractive index at the surface, which is detected and measured in real-time.
-
Kinetic Analysis: Association and dissociation rates are measured to determine the binding affinity (KD).
-
4. In Vivo Neutralization Studies:
For therapeutics like antivenoms or antitoxins, in vivo studies are the gold standard to assess cross-neutralization of biological activity.
-
Methodology:
-
Animal Model: A suitable animal model (e.g., mice) is selected.
-
Challenge: Animals are challenged with a lethal dose of a heterologous venom or toxin.
-
Treatment: Different groups of animals are treated with varying doses of the antivenom or therapeutic being tested.
-
Observation: The survival rate and time to death are monitored and compared to control groups.
-
Data Presentation for Comparative Analysis
Clear and concise data presentation is crucial for comparing the cross-reactivity profiles of different biotherapeutics.
Table 1: Comparative Binding Affinity (KD) from Surface Plasmon Resonance (SPR)
| Off-Target Protein | Therapeutic A (KD, M) | Therapeutic B (KD, M) | Therapeutic C (KD, M) |
| Target Receptor | 1.2 x 10⁻⁹ | 1.5 x 10⁻⁹ | 1.1 x 10⁻⁹ |
| Related Receptor 1 | 5.4 x 10⁻⁷ | > 10⁻⁵ | 8.2 x 10⁻⁷ |
| Related Receptor 2 | > 10⁻⁵ | > 10⁻⁵ | > 10⁻⁵ |
| Unrelated Protein 1 | No Binding | No Binding | No Binding |
| Unrelated Protein 2 | No Binding | No Binding | No Binding |
Table 2: Cross-Reactivity Profile from ELISA (OD450 values)
| Off-Target Protein | Therapeutic A | Therapeutic B | Therapeutic C | Negative Control |
| Target Receptor | 2.85 | 2.91 | 2.88 | 0.12 |
| Related Receptor 1 | 0.75 | 0.15 | 0.68 | 0.11 |
| Related Receptor 2 | 0.14 | 0.13 | 0.15 | 0.13 |
| Unrelated Protein 1 | 0.12 | 0.11 | 0.12 | 0.11 |
| Unrelated Protein 2 | 0.13 | 0.12 | 0.13 | 0.12 |
Visualizing Workflows and Concepts
Diagrams are effective tools for illustrating complex experimental workflows and biological concepts related to cross-reactivity.
Caption: Workflow for assessing biotherapeutic cross-reactivity.
Caption: The mechanism of molecular mimicry leading to cross-reactivity.
Comparative Analysis of Nonpeptide Angiotensin II Antagonists
A detailed guide for researchers and drug development professionals on the comparative performance of nonpeptide Angiotensin II (AII) antagonists, commonly known as angiotensin II receptor blockers (ARBs). This guide provides quantitative data, experimental methodologies, and visual representations of key biological pathways and workflows.
Introduction
Nonpeptide Angiotensin II antagonists, or ARBs, are a class of drugs that selectively block the Angiotensin II type 1 (AT1) receptor.[1][2][3] This blockade inhibits the vasoconstrictive and aldosterone-secreting effects of Angiotensin II, making them effective in the treatment of hypertension, heart failure, and diabetic nephropathy.[2][4] Unlike ACE inhibitors, ARBs do not interfere with the bradykinin system, which contributes to their favorable side-effect profile. This guide focuses on a comparative analysis of several prominent ARBs, including Losartan, Valsartan, Irbesartan, Candesartan, Olmesartan, and Telmisartan.
Comparative Pharmacological Data
The efficacy and potency of ARBs can be compared using several key pharmacological parameters, such as binding affinity (Ki or Kd), the concentration required to inhibit 50% of the biological response (IC50), and in vivo antihypertensive effects.
Table 1: Comparative Binding Affinities and IC50 Values of Nonpeptide AII Antagonists
| Antagonist | Binding Affinity (pKi/Kd) | IC50 (nM) | Notes |
| Losartan | pKi: 7.17 ± 0.07 | 16.4 - 53.8 | The first-in-class ARB. It is a prodrug, converted to a more potent active metabolite, EXP3174. |
| EXP3174 | - | - | Active metabolite of Losartan with higher affinity and longer half-life. |
| Valsartan | pKi: 7.65 ± 0.12 | - | Not a prodrug and does not require metabolic activation. |
| Irbesartan | Lowest Kd value reported in one study | 53.9 µM (for eicosanoid production) | Has a long half-life of 11-15 hours. |
| Candesartan | pKi: 8.61 ± 0.21 | 104 µM (for eicosanoid production) | A prodrug (candesartan cilexetil) that is fully converted to the active form during absorption. |
| Olmesartan | - | 56.2 µM (for eicosanoid production) | Shown to be more effective than losartan and valsartan in reducing blood pressure at starting doses. |
| Telmisartan | pKi: 8.19 ± 0.04 | 24.1 µM (for eicosanoid production) | Possesses the longest half-life of approximately 24 hours. Has the strongest binding affinity in some studies. |
Note: IC50 values can vary significantly based on the experimental assay used. The values presented for eicosanoid production may not directly correlate with AT1 receptor binding inhibition.
Table 2: Comparative In Vivo Antihypertensive Efficacy
| Antagonist | Mean Reduction in 24-hour Systolic BP (mmHg) | Mean Reduction in 24-hour Diastolic BP (mmHg) | Study Population/Notes |
| Losartan | 9.0 | - | Patients with essential hypertension, starting dose. |
| Valsartan | 8.1 | - | Patients with essential hypertension, starting dose. |
| Irbesartan | 11.3 | - | Patients with essential hypertension, starting dose. |
| Candesartan | Showed the greatest dose-related reduction in BP in an analysis of disparate studies. | Showed a greater reduction in diastolic BP compared to losartan. | Analysis of FDA submission data. |
| Olmesartan | 12.5 | - | Patients with essential hypertension, starting dose. Significantly greater reduction than losartan and valsartan. |
| Telmisartan | - | Ranked high in reducing 24h ambulatory diastolic BP. | Network meta-analysis of 193 studies. |
Key Experimental Protocols
Radioligand Binding Assay for AT1 Receptor
This assay is used to determine the binding affinity of the antagonists for the AT1 receptor.
Objective: To determine the dissociation constant (Kd) or inhibition constant (Ki) of a test compound for the AT1 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the AT1 receptor, such as rat liver or transiently transfected COS-7 cells. The tissue or cells are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The final pellet is resuspended and stored at -80°C.
-
Binding Reaction: The assay is typically performed in a 96-well plate.
-
Saturation Assay (to determine Kd): A fixed amount of membrane protein is incubated with increasing concentrations of a radiolabeled ligand (e.g., [³H]-Angiotensin II or [¹²⁵I][Sar¹,Ile⁸]AngII).
-
Competition Assay (to determine Ki): A fixed amount of membrane protein and a fixed concentration of the radiolabeled ligand are incubated with increasing concentrations of the unlabeled antagonist (the "competitor").
-
-
Incubation: The plate is incubated at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is stopped by rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound ligand passes through.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand and is subtracted from the total binding to yield specific binding.
-
For saturation assays, the Kd and Bmax (receptor density) are determined by nonlinear regression analysis of the specific binding data.
-
For competition assays, the IC50 (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
-
Vascular Smooth Muscle Contraction Assay
This assay measures the functional effect of the antagonists on Angiotensin II-induced vasoconstriction.
Objective: To evaluate the ability of an antagonist to inhibit Angiotensin II-induced contraction of vascular smooth muscle.
Methodology:
-
Tissue Preparation: A segment of an artery (e.g., rat mesenteric artery) is isolated and cut into rings. The rings are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and bubbled with an oxygen/carbon dioxide mixture.
-
Equilibration: The rings are allowed to equilibrate under a resting tension for a period of time.
-
Contraction Induction: A cumulative concentration-response curve to Angiotensin II is generated by adding increasing concentrations of Angiotensin II to the organ bath and recording the isometric contraction force.
-
Antagonist Incubation: The tissue is washed and then incubated with a specific concentration of the nonpeptide AII antagonist for a predetermined period.
-
Inhibition Measurement: The Angiotensin II concentration-response curve is repeated in the presence of the antagonist.
-
Data Analysis: The antagonist's effect is quantified by the rightward shift of the Angiotensin II concentration-response curve. The potency of the antagonist can be expressed as a pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve.
Visualizations
AT1 Receptor Signaling Pathway
Angiotensin II binding to the AT1 receptor initiates a cascade of intracellular signaling events, primarily through Gq/11 proteins. This leads to the activation of Phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). These events ultimately lead to physiological responses such as vasoconstriction, inflammation, and cellular growth. Nonpeptide AII antagonists competitively block the binding of Angiotensin II to the AT1 receptor, thereby inhibiting these downstream effects.
References
- 1. The comparative pharmacology of angiotensin II receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative antihypertensive effects of angiotensin II receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Angiotensin II type 1 receptor blockers: Class effects vs. Molecular effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative pharmacology of the angiotensin II receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Bibs 39's effect on blood pressure
- 1. Upregulation of tachykinin NK-1 and NK-3 receptor binding sites in the spinal cord of spontaneously hypertensive rat: impact on the autonomic control of blood pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Implication of nigral tachykinin NK3 receptors in the maintenance of hypertension in spontaneously hypertensive rats: a pharmacologic and autoradiographic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tachykinin receptor 1 - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Bibs 39 and Captopril in the Management of Hypertension
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Bibs 39, a nonpeptide angiotensin II (AII) receptor antagonist, and Captopril, an angiotensin-converting enzyme (ACE) inhibitor. The focus is on their combination, individual mechanisms of action, and the available experimental evidence of their effects on the renin-angiotensin-aldosterone system (RAAS).
Executive Summary
This compound is an angiotensin II receptor antagonist with affinity for both AT1 and AT2 subtypes.[1][2] Captopril is an established ACE inhibitor. A key preclinical study investigating the sequential administration of these agents in conscious renal hypertensive rats demonstrated that prior administration of this compound completely blunted the antihypertensive effect of a subsequently administered dose of Captopril.[3] This finding strongly suggests that this compound achieves a comprehensive blockade of the renin-angiotensin-aldosterone system (RAAS), rendering the downstream inhibition by Captopril redundant. This guide will delve into the mechanistic basis for this observation and present the available data.
Mechanism of Action
This compound: Angiotensin II Receptor Blockade
This compound is a nonpeptide antagonist of the angiotensin II receptor, exhibiting a binding affinity for both the AT1 and AT2 receptor subtypes.[1][2] Its primary antihypertensive effect is attributed to the blockade of the AT1 receptor. By competitively inhibiting the binding of angiotensin II to the AT1 receptor, this compound effectively prevents the downstream physiological effects of angiotensin II, which include vasoconstriction, aldosterone secretion, and sodium and water retention. The affinity of this compound for the AT2 receptor is also noted, although the precise contribution of AT2 receptor modulation to its overall cardiovascular effects is an area of ongoing research.
Captopril: Angiotensin-Converting Enzyme (ACE) Inhibition
Captopril functions as a competitive inhibitor of the angiotensin-converting enzyme (ACE). ACE is a key enzyme in the RAAS pathway, responsible for the conversion of the inactive angiotensin I to the potent vasoconstrictor, angiotensin II. By inhibiting ACE, Captopril reduces the production of angiotensin II, leading to vasodilation and a subsequent decrease in blood pressure.
Comparative Efficacy and the Renin-Angiotensin-Aldosterone System (RAAS)
The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance. Both this compound and Captopril target this system, but at different points in the cascade.
A pivotal study in conscious renal hypertensive rats provides the most direct comparison of the effects of this compound and Captopril. The study found that intravenous administration of this compound caused a substantial, dose-dependent decrease in blood pressure. Critically, when Captopril was administered after a maximally effective dose of this compound, it produced no further reduction in blood pressure. This suggests that the angiotensin II receptor blockade by this compound had already achieved a functionally complete suppression of the RAAS's pressor effects.
Signaling Pathway Diagram
References
A Head-to-Head Comparison of Telmisartan and Other Sartans: A Guide for Researchers
For drug development professionals, researchers, and scientists, this guide provides an objective, data-driven comparison of the angiotensin II receptor blocker (ARB) telmisartan with other commonly prescribed sartans, namely losartan and valsartan. This document summarizes key pharmacological data, outlines experimental protocols for their evaluation, and visualizes relevant biological pathways and experimental workflows.
Introduction to Sartans
Sartans, or angiotensin II receptor blockers (ARBs), are a class of drugs that antagonize the renin-angiotensin-aldosterone system (RAAS). They selectively block the binding of angiotensin II to the angiotensin II receptor type 1 (AT1), thereby inhibiting angiotensin II-induced vasoconstriction, aldosterone release, and other pressor effects.[1] This mechanism makes them a cornerstone in the management of hypertension and other cardiovascular diseases. While all sartans share this common mechanism, they exhibit distinct pharmacological profiles that can influence their clinical efficacy and duration of action.
Telmisartan is a potent, long-lasting, nonpeptide ARB with a high affinity for the AT1 receptor.[2][3] It is distinguished from other sartans by its long terminal elimination half-life and strong binding affinity.[2][3] Losartan was the first orally active nonpeptide AT1 receptor antagonist to be marketed, and it is metabolized to an active metabolite, EXP3174, which is more potent than the parent drug. Valsartan is another widely used ARB that is a potent and specific antagonist of the AT1 receptor.
Data Presentation: Quantitative Comparison of Sartans
The following table summarizes the key quantitative pharmacological parameters of telmisartan, losartan, and valsartan, providing a basis for their comparative evaluation.
| Parameter | Telmisartan | Losartan | Valsartan | Reference(s) |
| AT1 Receptor Binding Affinity (pKi) | 8.19 ± 0.04 | 7.17 ± 0.07 | 7.65 ± 0.12 | |
| AT1 Receptor Binding Affinity (Ki, nM) | - | ~20 (for Losartan) | 2.38 | |
| AT1 Receptor Dissociation Half-life (min) | 213 | 67 | 70 | |
| Terminal Elimination Half-life (hours) | ~24 | 6-9 (for EXP3174) | ~6-9 | |
| Bioavailability (%) | 42-58 | ~33 | ~25 |
Experimental Protocols
Angiotensin II Receptor Binding Assay
This protocol is designed to determine the binding affinity of sartans for the AT1 receptor.
a. Materials:
-
Radioligand: [125I]-(Sar1,Ile8)-Angiotensin II
-
Cell membranes expressing AT1 receptors (e.g., from rat liver or vascular smooth muscle cells)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.2% BSA, pH 7.4)
-
Test compounds (telmisartan, losartan, valsartan) at various concentrations
-
Unlabeled angiotensin II for determining non-specific binding
-
Glass fiber filters
-
Scintillation counter
b. Procedure:
-
Prepare serial dilutions of the test compounds and unlabeled angiotensin II.
-
In a reaction tube, add the cell membrane preparation, the radioligand at a fixed concentration (typically below its Kd), and either the binding buffer (for total binding), a high concentration of unlabeled angiotensin II (for non-specific binding), or the test compound at a specific concentration.
-
Incubate the mixture at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Ambulatory Blood Pressure Monitoring (ABPM) in a Clinical Trial
This protocol outlines a typical design for a clinical trial comparing the antihypertensive efficacy of different sartans using ABPM.
a. Study Design:
-
A randomized, double-blind, parallel-group study is a common design.
-
Patients with mild to moderate essential hypertension are recruited.
-
After a washout period for any previous antihypertensive medication, patients undergo a baseline 24-hour ABPM.
-
Patients are then randomized to receive once-daily treatment with telmisartan, losartan, or valsartan at specified doses.
b. Procedure:
-
A validated ABPM device is fitted to the patient's non-dominant arm.
-
The device is programmed to record blood pressure at regular intervals over a 24-hour period (e.g., every 15-30 minutes during the day and every 30-60 minutes at night).
-
Patients are instructed to maintain their usual daily activities and to keep a diary of their activities, symptoms, and medication intake.
-
After the 24-hour monitoring period, the device is removed, and the data is downloaded for analysis.
-
ABPM is repeated at the end of the treatment period (e.g., after 8-12 weeks).
-
The primary efficacy endpoints are the changes from baseline in mean 24-hour, daytime, and nighttime systolic and diastolic blood pressure.
-
Secondary endpoints may include the smoothness index and the trough-to-peak ratio.
Mandatory Visualization
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the mechanism of action of sartans.
Caption: A typical experimental workflow for a clinical trial comparing different sartans.
References
- 1. ahajournals.org [ahajournals.org]
- 2. [Pharmacological and clinical profile of telmisartan, a selective angiotensin II type-1 receptor blocker] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Telmisartan: a different angiotensin II receptor blocker protecting a different population? - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the functional suppression of RAAS by Bibs 39
An objective comparison guide to confirm the functional suppression of the Renin-Angiotensin-Aldosterone System (RAAS) by a compound referred to as "Bibs 39" cannot be provided at this time. Extensive searches for "this compound" in scientific and medical databases have yielded no relevant information on a compound with this designation that interacts with the RAAS.
The search results primarily identify clothing items, such as bib overalls and rain gear, under similar names. There is no indication in the available literature of a pharmaceutical agent or research compound known as "this compound" with activity related to the RAAS. It is possible that "this compound" may be an internal project code, a typographical error, or a non-standardized name for a known or novel compound.
To proceed with generating the requested comparison guide, clarification on the correct and recognized name of the compound of interest is required. Once a valid name is provided, a thorough literature search can be conducted to gather the necessary experimental data, protocols, and information on comparator molecules to construct the guide as per the specified requirements.
For the benefit of the intended audience of researchers, scientists, and drug development professionals, a brief overview of the RAAS and common methods for assessing its suppression is provided below.
The Renin-Angiotensin-Aldosterone System (RAAS)
The RAAS is a critical hormonal cascade that regulates blood pressure, fluid and electrolyte balance, and systemic vascular resistance.[1][2][3] Dysregulation of this system is implicated in the pathophysiology of hypertension, heart failure, and kidney disease.[2][4] The pathway is initiated by the release of renin from the kidneys, which cleaves angiotensinogen to form angiotensin I. Angiotensin-converting enzyme (ACE) then converts angiotensin I to the potent vasoconstrictor, angiotensin II. Angiotensin II exerts its effects by binding to its receptors, leading to vasoconstriction, and stimulating the release of aldosterone, which promotes sodium and water retention.
Diagram of the RAAS Pathway:
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) signaling cascade.
Experimental Approaches to Confirm RAAS Suppression
The functional suppression of RAAS by a therapeutic agent can be assessed through a variety of in vitro and in vivo experiments. A typical workflow for evaluating a potential RAAS inhibitor is outlined below.
Diagram of Experimental Workflow:
References
- 1. CV Physiology | Renin-Angiotensin-Aldosterone System [cvphysiology.com]
- 2. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 4. The renin-angiotensin-aldosterone system and its suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Bibs 39: A Comprehensive Guide for Laboratory Professionals
Providing essential safety and logistical information for the operational and disposal plans of Bibs 39, this document outlines procedural, step-by-step guidance to ensure the safe handling and disposal of this nonpeptide angiotensin II (AII) receptor antagonist. Intended for researchers, scientists, and drug development professionals, these procedures are designed to foster a culture of safety and environmental responsibility in the laboratory.
This compound, a solid organic compound, is utilized in research settings for its role as an angiotensin II receptor antagonist. While it is shipped as a non-hazardous chemical under ambient temperature, proper disposal is crucial to maintain a safe laboratory environment and comply with waste management regulations. The following procedures detail the necessary steps for the disposal of this compound waste, contaminated materials, and empty containers, as well as the decontamination of laboratory equipment.
Waste Characterization and Segregation
Proper characterization and segregation of waste are the foundational steps for safe disposal. This compound waste should be classified as non-hazardous solid chemical waste, provided it has not been mixed with any hazardous substances.
| Waste Type | Description | Recommended Container |
| Solid this compound Waste | Unused, expired, or surplus this compound powder. | Clearly labeled, sealed, and chemically compatible container (e.g., high-density polyethylene - HDPE). |
| Contaminated Lab Debris | Items such as gloves, paper towels, and pipette tips with trace amounts of this compound residue. | Lined container designated for chemically contaminated solid waste. |
| Empty this compound Containers | Original containers that have been thoroughly emptied. | N/A |
| Contaminated Sharps | Needles, razor blades, or other sharps contaminated with this compound. | Puncture-resistant sharps container labeled for chemically contaminated sharps. |
Step-by-Step Disposal Procedures
Adherence to a systematic disposal process is paramount for safety and compliance. The following workflow outlines the necessary steps from waste generation to final disposal.
Caption: Disposal workflow for this compound waste streams.
Experimental Protocol for Disposal:
-
Solid this compound Waste:
-
Collect all solid this compound waste in a designated, chemically compatible container with a secure lid.
-
Clearly label the container with "Solid Chemical Waste," the name "this compound," and the approximate quantity.
-
Store the container in a designated waste accumulation area, away from incompatible materials.
-
-
Contaminated Laboratory Debris:
-
Place all disposable items, such as personal protective equipment (PPE) and absorbent paper contaminated with this compound, into a container lined with a durable plastic bag.
-
Label the container as "Chemically Contaminated Solid Waste."
-
When the bag is full, seal it securely and place it in the designated solid waste collection bin for your laboratory.
-
-
Empty this compound Containers:
-
Ensure the container is thoroughly empty of any residual powder.
-
Deface or remove the original label to prevent misidentification.
-
Dispose of the clean, empty container in the regular laboratory trash.
-
-
Contaminated Sharps:
-
Immediately place any sharps contaminated with this compound into a designated, puncture-resistant sharps container.
-
Label the container "Chemically Contaminated Sharps."
-
Once the container is three-quarters full, seal it and manage it according to your institution's hazardous waste procedures for sharps.
-
Decontamination of Laboratory Equipment and Surfaces
Thorough decontamination of laboratory equipment and surfaces is essential to prevent cross-contamination and ensure a safe working environment.
Experimental Protocol for Decontamination:
-
Initial Cleaning:
-
For surfaces and non-sensitive equipment, begin by gently removing any visible solid this compound residue using a damp paper towel. Take care to avoid creating dust.
-
Dispose of the paper towel in the chemically contaminated solid waste stream.
-
-
Decontamination Solution:
-
Prepare a solution of mild laboratory detergent and water.
-
Wipe down the contaminated surfaces and equipment with a cloth or sponge soaked in the detergent solution.
-
-
Rinsing:
-
Thoroughly rinse the cleaned surfaces and equipment with deionized water to remove any detergent residue.
-
-
Drying:
-
Allow the surfaces and equipment to air dry completely or use a clean, dry cloth.
-
-
Verification:
-
Visually inspect the decontaminated areas to ensure no residue remains.
-
By following these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound and associated waste, contributing to a secure and environmentally responsible research environment. Always consult your institution's specific waste management policies and procedures for any additional requirements.
Essential Safety and Operational Guidance for Handling Bibs 39
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for handling the chemical compound Bibs 39 (CAS No. 133085-33-3). The following procedural guidance is intended to ensure the safe handling, storage, and disposal of this substance in a laboratory setting. This compound is identified as a nonpeptide angiotensin II (AII) receptor antagonist and should be handled with care by trained personnel only.
Quantitative Data Summary
Due to the limited availability of a comprehensive Safety Data Sheet (SDS), a complete set of quantitative data for this compound is not available. The following table summarizes the known information.
| Property | Value | Source |
| Chemical Name | 2-[4-[[2-butyl-6-(cyclohexylcarbamoylamino)benzimidazol-1-yl]methyl]phenyl]benzoic acid | Sun-shinechem |
| CAS Number | 133085-33-3 | Sun-shinechem |
| Molecular Formula | C₃₂H₃₆N₄O₃ | Targetmol |
| Molecular Weight | 524.65 g/mol | Targetmol |
| Purity | 98% | Sun-shinechem |
Experimental Protocols
Detailed experimental protocols for specific applications of this compound are not publicly available. As a research chemical, methodologies will be developed by the end-user. It is imperative that all experimental work is preceded by a thorough risk assessment.
Operational Plan: Step-by-Step Guidance
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the container is properly labeled with the chemical name, CAS number, and any hazard warnings.
-
Ensure that the quantity received matches the order.
2. Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed to prevent contamination.
-
Store away from incompatible materials. While specific incompatibilities for this compound are not documented, as a general precaution, avoid strong oxidizing agents.
-
Follow any specific storage temperature recommendations provided by the supplier.
3. Handling and Use:
-
All handling of this compound should be conducted within a certified chemical fume hood to avoid inhalation of any dust or aerosols.
-
Wear appropriate personal protective equipment (PPE) at all times (see table below).
-
Avoid direct contact with skin and eyes.[1] In case of accidental contact, follow the first aid measures outlined below.
-
Prevent the formation of dust and aerosols during handling.
-
Use only non-sparking tools if the material is a powder.
-
Do not eat, drink, or smoke in the area where this compound is handled.
4. Emergency Procedures:
-
In case of inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
In case of ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
In case of a spill: Evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material. Collect the spilled material and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.
Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used if working outside of a fume hood or if dust/aerosols are generated. |
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Waste Collection: Collect all this compound waste, including contaminated consumables (e.g., gloves, wipes, pipette tips), in a designated, properly labeled, and sealed hazardous waste container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the name "this compound," and any other information required by your institution's environmental health and safety (EHS) department.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal company.[2] Do not dispose of this compound down the drain or in the regular trash.
Workflow for Safe Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
